molecular formula C12H9F2NO3 B053143 Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 121873-01-6

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Katalognummer: B053143
CAS-Nummer: 121873-01-6
Molekulargewicht: 253.2 g/mol
InChI-Schlüssel: PVQWGRDZOWBHIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a high-value chemical intermediate primarily utilized in the synthesis of novel fluoroquinolone antibiotics and various biologically active quinoline derivatives. Its core structure, featuring the 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold, is a privileged pharmacophore in medicinal chemistry, known for conferring potent inhibitory activity against bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. The strategic 6,7-difluoro substitution on the quinoline ring is particularly significant, as it enhances lipophilicity, membrane permeability, and binding affinity to target enzymes, often leading to improved antibacterial potency and a broader spectrum of activity against resistant bacterial strains. Beyond antimicrobial applications, this versatile building block is extensively employed in constructing complex molecular architectures for drug discovery programs targeting protein kinases, cancer therapies, and central nervous system (CNS) disorders. It serves as a key precursor for the development of targeted covalent inhibitors and probe compounds for chemical biology. Supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure batch-to-batch consistency and structural integrity, this compound is an essential tool for researchers in medicinal chemistry, pharmaceutical development, and antibacterial research.

Eigenschaften

IUPAC Name

ethyl 6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-2-18-12(17)7-5-15-10-4-9(14)8(13)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQWGRDZOWBHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a pivotal chemical intermediate in the synthesis of a new generation of fluoroquinolone antibiotics and other biologically active quinoline derivatives. We will delve into its fundamental physicochemical properties, established synthesis methodologies, and its critical role in the development of novel therapeutic agents. This document serves as a comprehensive resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction: The Significance of a Privileged Scaffold

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a high-value organic compound whose core structure is a recognized "privileged scaffold" in medicinal chemistry.[1] This distinction is attributed to the 4-oxo-1,4-dihydroquinoline-3-carboxylate framework, which is known to confer potent inhibitory activity against bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] The strategic placement of two fluorine atoms at the 6 and 7 positions of the quinoline ring significantly enhances the molecule's lipophilicity, membrane permeability, and binding affinity to target enzymes.[1] These enhancements often translate to improved antibacterial potency and a broader spectrum of activity, including against resistant bacterial strains.[1]

Beyond its well-established role in crafting novel antibiotics, this versatile building block is increasingly utilized in the design of complex molecular architectures for drug discovery programs targeting a range of conditions, including cancer, neurological disorders, and inflammatory diseases.[1]

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the physicochemical properties of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is essential for its effective application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₂H₉F₂NO₃[1][2][3]
Molecular Weight 253.20 g/mol [1][2]
IUPAC Name ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate[2]
CAS Number 121873-01-6[1][2]
Melting Point 322–323 °C[1]
Appearance White to off-white solid[4]
SMILES CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)F[2]
InChIKey PVQWGRDZOWBHIC-UHFFFAOYSA-N[2]

Synthesis Methodologies: Crafting the Core Structure

The synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a critical process for its utilization as a pharmaceutical intermediate. A common and effective method involves the reaction of substituted anilines with α-fluoroketones under acidic conditions.[1] This approach allows for the precise introduction of fluorine atoms at specific positions on the quinoline ring, a key factor in enhancing the compound's biological activity.[1]

The general synthetic workflow can be visualized as follows:

Synthesis_Workflow Substituted_Aniline Substituted Aniline Reaction_Vessel Reaction under Acidic Conditions Substituted_Aniline->Reaction_Vessel Alpha_Fluoroketone α-Fluoroketone Alpha_Fluoroketone->Reaction_Vessel Product Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Reaction_Vessel->Product Cyclization & Esterification Therapeutic_Applications Core_Compound Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Antibiotics Fluoroquinolone Antibiotics Core_Compound->Antibiotics Inhibition of DNA Gyrase Anticancer Anticancer Therapeutics Core_Compound->Anticancer Induction of Apoptosis Anti_inflammatory Anti-inflammatory Agents Core_Compound->Anti_inflammatory Inhibition of Cytokines Neurological Neurological Disorder Treatments Core_Compound->Neurological Inhibition of Acetylcholinesterase

Caption: Therapeutic applications stemming from the core compound.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is classified with the following hazards:

  • H315: Causes skin irritation. [2][5]* H319: Causes serious eye irritation. [2][5]* H335: May cause respiratory irritation. [2][5] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique structural features, particularly the difluoro-substituted quinoline core, have established it as an indispensable building block in the development of potent therapeutic agents. While its role in the synthesis of fluoroquinolone antibiotics is well-documented, its expanding applications in oncology, immunology, and neurology highlight its continued relevance and potential for future drug discovery endeavors. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support and inspire further research and innovation in the field.

References

  • PubChem. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • Hangzhou Zhu Yuan Chemical Co., Ltd. 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3. [Link]

  • PubChem. Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

Sources

"Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Properties, Synthesis, and Applications

Introduction: The Architectural Significance of a Core Fluoroquinolone Precursor

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate stands as a cornerstone intermediate in the field of medicinal chemistry. While its name is a mouthful, its structural significance is elegant and profound. It represents the key scaffold for the synthesis of numerous fluoroquinolone antibiotics, a class of drugs critical in the fight against bacterial infections.[1] The 4-oxo-1,4-dihydroquinoline-3-carboxylate core is recognized as a "privileged pharmacophore," a molecular framework that is repeatedly found in potent, biologically active compounds, particularly as an inhibitor of bacterial DNA gyrase and topoisomerase IV.[1]

The strategic placement of two fluorine atoms at the 6 and 7 positions is a critical design feature. This difluoro-substitution significantly enhances the lipophilicity and cell membrane permeability of the final drug product.[1] More importantly, it improves the binding affinity to the target bacterial enzymes, which often translates to greater antibacterial potency and a broader spectrum of activity, including against some resistant strains.[1]

This guide, intended for researchers and drug development professionals, moves beyond a simple data sheet. It provides an in-depth analysis of the compound's physicochemical properties, outlines a validated synthetic pathway with detailed protocols, explores its reactivity and central role in drug discovery, and addresses the necessary analytical and safety considerations for its handling.

Part 1: Physicochemical and Structural Characterization

A precise understanding of a molecule's fundamental properties is the bedrock of its application. The key identifiers and computed physical properties of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate are summarized below.

PropertyValueSource
IUPAC Name ethyl 6,7-difluoro-4-oxo-1H-quinoline-3-carboxylatePubChem[2], Benchchem[1]
CAS Number 121873-01-6PubChem[2], Benchchem[1], TCI[3]
Molecular Formula C₁₂H₉F₂NO₃PubChem[2], Benchchem[1]
Molecular Weight 253.20 g/mol PubChem[2], TCI[3]
Melting Point 322–323 °CBenchchem[1]
XLogP3 2.2PubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 6PubChem[2]
Structural Elucidation and Tautomerism

The structure of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is characterized by a fused bicyclic system. It exists in a state of keto-enol tautomerism, where the hydrogen on the N1 position can equilibrate with the ketone at the C4 position, resulting in the 4-hydroxyquinoline form. While the 4-oxo (keto) form is generally predominant, understanding this equilibrium is vital, as the 4-hydroxy (enol) form can influence reactivity and intermolecular interactions.

Caption: Keto-enol tautomerism of the core quinolone structure.

Spectroscopic Profile

While raw spectral data requires direct acquisition, a predictive analysis based on the structure provides valuable benchmarks for characterization:

  • ¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), aromatic protons on the difluorophenyl ring (likely complex doublets or multiplets due to F-H coupling), a singlet for the proton at the C5 position, another singlet for the C2 proton, and a broad singlet for the N-H proton.

  • ¹³C NMR: Signals corresponding to the carbonyls of the ester and ketone, carbons of the aromatic ring (showing C-F coupling), and the ethyl group carbons would be expected.

  • IR Spectroscopy: Key stretches would include a broad peak for the N-H group (~3200-3400 cm⁻¹), strong C=O stretches for the ketone and ester (~1650-1750 cm⁻¹), and C-F bond stretches (~1100-1300 cm⁻¹).[2]

  • Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z 253.05, consistent with its exact mass.[2]

Part 2: Synthesis and Chemical Reactivity

This compound is not typically isolated from natural sources; it is a product of multi-step organic synthesis. The Gould-Jacobs reaction is the most common and industrially relevant method for constructing the 4-oxo-quinoline core.

Synthetic Pathway: The Gould-Jacobs Reaction

The logic of this pathway is to build the quinolone ring system from a substituted aniline precursor. The choice of 3,4-difluoroaniline as the starting material directly installs the required fluorine atoms at the correct positions.

SynthesisWorkflow A 3,4-Difluoroaniline C Condensation Intermediate A->C Step 1: Nucleophilic Substitution B Diethyl Ethoxymethylenemalonate (EMME) B->C Step 1: Nucleophilic Substitution D Thermal Cyclization (High-Temp Solvent) C->D Step 2: Intramolecular Friedel-Crafts Acylation E Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate (Enol Form) D->E Step 2: Intramolecular Friedel-Crafts Acylation F Tautomerization E->F Step 3: Equilibration G Final Product: Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate F->G Step 3: Equilibration

Caption: The Gould-Jacobs pathway for synthesis.

Experimental Protocol: Synthesis via Gould-Jacobs

This protocol is a representative procedure. All work should be conducted in a fume hood with appropriate personal protective equipment.

Step 1: Condensation

  • Rationale: This step forms the key C-N bond. The reaction is a nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of EMME, followed by the elimination of ethanol.

  • Procedure:

    • To a round-bottom flask, add 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

    • Heat the mixture gently to 100-110 °C for 2 hours with stirring. The reaction can be monitored by TLC for the disappearance of the aniline.

    • The ethanol byproduct is distilled off during the reaction.

    • Allow the mixture to cool. The resulting intermediate, diethyl 2-((3,4-difluorophenylamino)methylene)malonate, often solidifies upon cooling and can be used directly in the next step.

Step 2: Thermal Cyclization

  • Rationale: This is the critical ring-forming step. At high temperatures, an intramolecular Friedel-Crafts-type acylation occurs, where the aromatic ring attacks one of the ester carbonyls to form the six-membered quinolone ring. A high-boiling, inert solvent like Dowtherm A or diphenyl ether is required to achieve the necessary temperature (~250 °C).

  • Procedure:

    • Add the intermediate from Step 1 to a high-boiling solvent (e.g., Dowtherm A) in a flask equipped with a reflux condenser.

    • Heat the mixture to reflux (~250 °C) for 30-60 minutes. The reaction progress can be monitored by TLC.

    • Cool the reaction mixture to below 100 °C and dilute with a hydrocarbon solvent like hexane or toluene to precipitate the product.

    • Filter the solid, wash thoroughly with the hydrocarbon solvent to remove the high-boiling solvent, and dry under vacuum. This yields the product, primarily in its enol (4-hydroxy) form.

Chemical Reactivity for Derivatization

The synthetic utility of this molecule stems from its key reactive sites, which allow for the straightforward introduction of various functional groups to build a library of derivatives.

  • N-Alkylation: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH). The resulting anion is a potent nucleophile, readily reacting with alkyl halides (e.g., cyclopropyl bromide, ethyl iodide) to install substituents at the N1 position. This is the most common modification in the synthesis of fluoroquinolone antibiotics.

  • Ester Hydrolysis: The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH, KOH) followed by acidic workup. This carboxylic acid is the key functional group that interacts with the bacterial DNA gyrase.

  • Nucleophilic Aromatic Substitution (SₙAr): Although the fluorine atoms deactivate the ring towards electrophilic substitution, they activate it for nucleophilic substitution. The C7-F is particularly susceptible to displacement by nucleophiles (e.g., piperazine, amines), a common strategy to modulate the drug's pharmacokinetic properties and spectrum of activity.

Part 3: Applications in Drug Discovery and Development

The primary application of this compound is as a high-value intermediate for pharmaceuticals.[1]

Core Application: Fluoroquinolone Antibiotics

The molecule serves as the A-B ring system for nearly all modern fluoroquinolones. The subsequent synthetic steps typically involve N-alkylation and SₙAr at the C7 position.

FluoroquinoloneSynthesis Start Ethyl 6,7-difluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate Step1 N-Alkylation (e.g., with Cyclopropyl Bromide) Start->Step1 Intermediate1 N-Cyclopropyl Intermediate Step1->Intermediate1 Step2 C7-Substitution (e.g., with Piperazine) Intermediate1->Step2 Intermediate2 Ester-Protected Drug Step2->Intermediate2 Step3 Ester Hydrolysis (Base followed by Acid) Intermediate2->Step3 Final Final Fluoroquinolone Drug (e.g., Ciprofloxacin-like structure) Step3->Final

Caption: General workflow from the core intermediate to a final antibiotic.

The resulting fluoroquinolones function by trapping bacterial enzymes—DNA gyrase and topoisomerase IV—in complex with DNA. This leads to the accumulation of double-strand DNA breaks, halting DNA replication and ultimately causing bacterial cell death.

Emerging Research Areas

The versatility of the quinolone scaffold has prompted its investigation in other therapeutic areas:

  • Anticancer Activity: Certain quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.[1][4]

  • Neurological Disorders: Research has explored the potential of quinoline derivatives as acetylcholinesterase inhibitors, a target for managing symptoms of Alzheimer's disease.[1]

  • Anti-inflammatory Effects: The scaffold has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating chronic inflammatory diseases.[1]

Part 4: Analytical and Safety Considerations

Rigorous quality control and safe handling are paramount when working with any active pharmaceutical intermediate.

Analytical Quality Control Workflow

A typical QC process ensures the identity, purity, and integrity of the synthesized material.

QC_Workflow Sample Synthesized Batch HPLC HPLC-UV Analysis Sample->HPLC Purity Assay (%) NMR ¹H NMR Spectroscopy Sample->NMR Structure Confirmation MS Mass Spectrometry Sample->MS Identity (Mass) Confirmation Result Certificate of Analysis (CoA) HPLC->Result NMR->Result MS->Result

Caption: Standard quality control workflow for the intermediate.

Protocol: Purity Determination by HPLC

  • Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of organic compounds. It separates the main component from any starting materials, byproducts, or degradation products.

  • Procedure:

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid for peak shaping).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 275 nm).

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, Acetonitrile) at ~1 mg/mL and dilute as needed.

    • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Safety and Handling

According to the Globally Harmonized System (GHS), this compound presents several hazards.

Hazard ClassGHS CodeDescription
Skin Corrosion/Irritation H315Causes skin irritation.[2][5]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[2][5]
Specific Target Organ Toxicity H335May cause respiratory irritation.[2][5]

Handling Recommendations:

  • Always handle in a well-ventilated chemical fume hood.

  • Wear standard personal protective equipment (PPE): safety glasses with side shields, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust or powder. Use appropriate respiratory protection if dust is generated.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is far more than a laboratory chemical; it is a testament to the power of rational drug design. Its robust synthetic accessibility via the Gould-Jacobs reaction, combined with the strategic placement of fluorine atoms and versatile reactive handles, has cemented its status as an indispensable building block in medicinal chemistry. While its legacy is firmly rooted in the development of life-saving fluoroquinolone antibiotics, ongoing research continues to unlock the potential of its privileged scaffold in new therapeutic frontiers, promising future innovations in the treatment of cancer and inflammatory disorders. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to harness its full potential.

References

  • Wang, D.-C., Huang, X.-M., Liu, Y.-P., & Tang, C.-L. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 64(12), o2409. Available at: [Link]

  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

  • Tokyo Chemical Industry (TCI). (n.d.). Ethyl 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. TCI-SEJINCI. Retrieved from: [Link]

  • PubChem. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

  • Al-Ghorbani, M., El-Shaaer, M., Al-Majid, A. M., El-Senduny, F. F., Badria, F. A., & Barakat, A. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(13), 4252. Available at: [Link]

Sources

"Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate" solubility in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Solubility Assessment of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Foreword: Contextualizing the Challenge

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) or its key intermediates is a cornerstone of successful formulation and eventual bioavailability. This guide focuses on Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a crucial building block in the synthesis of potent fluoroquinolone antibiotics. The solubility profile of this molecule dictates its reaction kinetics in synthesis, its purification strategy, and provides insights into the potential behavior of related APIs.

This document eschews a conventional data sheet format. Instead, it serves as a comprehensive scientific guide for researchers and drug development professionals. We will not only present what is known but will delve into the how and why—providing a robust framework for determining, understanding, and predicting the solubility of this compound. This approach is rooted in the reality that for many research compounds, pre-existing, comprehensive solubility data is scarce. The true expertise lies in the ability to generate and interpret high-quality data through sound experimental design and a strong theoretical foundation.

Physicochemical Profile and Solubility Predictions

Before any empirical work commences, a thorough analysis of the molecule's inherent properties provides a predictive lens through which we can anticipate its behavior. The structural features of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate are a composite of functionalities that each contribute to its overall solubility characteristics.

Key Structural Features:

  • Quinolone Core: A largely aromatic, heterocyclic system that is planar and relatively non-polar, suggesting limited aqueous solubility.

  • Carboxylate Ester: The ethyl ester group adds some lipophilicity and can act as a hydrogen bond acceptor. Unlike a carboxylic acid, it is not ionizable.

  • Difluoro Substituents: The two fluorine atoms on the benzene ring increase lipophilicity (due to their electron-withdrawing nature) and can participate in weak intermolecular interactions.

  • N-H and Ketone Groups: These provide sites for hydrogen bonding, with the N-H group acting as a donor and the ketone as an acceptor.

A summary of the computed physicochemical properties provides a quantitative basis for our predictions.

Table 1: Physicochemical Properties of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate [1]

PropertyValueImplication for Solubility
Molecular Formula C₁₂H₉F₂NO₃-
Molecular Weight 253.20 g/mol Affects molar concentration calculations.
XLogP3 2.2Indicates moderate lipophilicity; suggests higher solubility in organic solvents than in water.
Hydrogen Bond Donors 1The N-H group can donate a hydrogen bond to protic solvents.
Hydrogen Bond Acceptors 3The two oxygens of the ester and the ketone oxygen can accept hydrogen bonds.

Expert Insights: The XLogP3 value of 2.2 is pivotal. It places the compound in a category where it is likely to be poorly soluble in water. Fluoroquinolones as a class are often characterized by low aqueous solubility. For instance, the aqueous solubility of enrofloxacin, a related but more complex fluoroquinolone, is a mere 146 µg/mL at 25°C.[2] We can thus hypothesize that our target compound will exhibit similarly low, if not lower, aqueous solubility due to the absence of the more polar piperazine ring found in many active fluoroquinolones. The presence of both hydrogen bond donors and acceptors suggests that solubility will be significantly influenced by the solvent's ability to engage in these interactions.

Strategic Solvent Selection for Solubility Screening

A comprehensive solubility profile requires testing in a diverse set of solvents that represent a range of polarities and functionalities. The choice of solvents should be deliberate, aiming to probe the different intermolecular forces that govern solvation.

Recommended Solvent Classes and Rationale:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Water is the most critical solvent for biopharmaceutical relevance. Alcohols like methanol and ethanol are expected to be better solvents than water due to their lower polarity and ability to interact with the quinolone core and ethyl ester group. Quinolone derivatives generally show higher solubility in alcohols compared to water.[3]

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone): These solvents are hydrogen bond acceptors but not donors. DMSO is an excellent solvent for many organic molecules and is often used for creating stock solutions. ACN and acetone offer intermediate polarity.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through van der Waals forces. Solubility is expected to be low, but this data is valuable for understanding the full lipophilic character of the compound.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These offer a different type of polarity and are often good solvents for moderately polar compounds.

  • Biorelevant Media (e.g., Phosphate-Buffered Saline (PBS) pH 7.4): For drug development applications, solubility in a medium that mimics physiological conditions is essential.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination via the Shake-Flask Method

To obtain definitive solubility data, the "gold standard" shake-flask method is recommended.[4] This method determines the thermodynamic equilibrium solubility, which represents the true saturation point of the solvent under specific conditions.[5][6]

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period until the concentration of the dissolved solid in the liquid phase reaches a constant value. This ensures a true equilibrium between the dissolved and undissolved states.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • To a series of appropriately sized glass vials, add a pre-weighed excess amount of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (e.g., 5-10 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment.

    • Add a precise volume of the selected solvent (e.g., 1-2 mL) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set at 25°C (298.15 K) for standard measurements. Temperature control is critical as solubility is temperature-dependent.

    • Agitate the samples for a minimum of 24 hours. For poorly soluble compounds, 48-72 hours may be necessary to ensure equilibrium is reached.

    • Self-Validation Check: To confirm equilibrium, take small aliquots at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) into a clean vial. This step is crucial to remove all undissolved solid particles.

    • Expert Insight: It is advisable to discard the first few drops from the filter to saturate any potential binding sites on the filter material, which could otherwise lead to an underestimation of solubility.[7]

  • Quantification via High-Performance Liquid Chromatography (HPLC):

    • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at known concentrations.

    • Dilute the filtered saturated solution with the same solvent used for the calibration standards to bring its concentration within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC with UV detection. Fluoroquinolones are readily detectable by UV, often around 280 nm.[8]

    • Develop a suitable isocratic or gradient HPLC method. A reverse-phase C18 column is typically effective for this class of compounds.[9][10]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Solid Phase Analysis:

    • After the experiment, recover the remaining solid from the vials.

    • Analyze the solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This is a critical, often overlooked step. It verifies that the compound has not undergone a polymorphic transformation during the experiment, which could significantly alter the solubility measurement.[11][12] The solubility of a metastable polymorph can be significantly higher than that of the stable form.[13]

Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_solid 5. Solid Phase Check A Weigh excess solid compound B Add precise volume of solvent A->B C Seal vials B->C D Agitate at constant T (e.g., 25°C for 24-72h) C->D E Syringe withdraw supernatant D->E K Recover remaining solid D->K F Filter through 0.22 µm syringe filter E->F H Dilute filtered sample F->H G Prepare calibration standards I HPLC-UV Analysis G->I H->I J Calculate concentration I->J M M J->M Final Solubility Value (e.g., mg/mL) L Analyze by XRPD/DSC K->L G cluster_solute cluster_solvents Solute Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Protic Polar Protic (e.g., Methanol) Solute->Protic Strong: H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic Moderate: Dipole-Dipole Nonpolar Non-Polar (e.g., Toluene) Solute->Nonpolar Weak: van der Waals

Caption: Dominant intermolecular forces between the solute and different solvent classes.

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded. The following table provides a template for summarizing the results.

Table 2: Template for Experimental Solubility Data of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)Observations
Polar Protic Water
Methanol
Ethanol
Polar Aprotic DMSO
Acetonitrile
Acetone
Non-Polar Toluene
Hexane
Chlorinated Dichloromethane
Biorelevant PBS (pH 7.4)

Interpreting the Results: The collected data will form a cohesive picture of the compound's behavior. It is expected that solubility will be highest in polar aprotic solvents like DMSO, followed by polar protic solvents like methanol and ethanol, with very low solubility in water and non-polar solvents. This profile is consistent with a moderately lipophilic, non-ionizable organic molecule capable of hydrogen bonding. This information is invaluable for selecting appropriate solvents for synthetic reactions, purification (e.g., crystallization), and for early-stage formulation development.

References

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Goyal, A., Singhvi, G., & Gupta, M. (2006). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Indian Journal of Pharmaceutical Sciences, 68(3), 373-375.
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2016). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. International Journal of Pharmaceutics, 512(1), 168-177.
  • Kasperek, R. (2015). HPLC Methods for the Determination of Fluoroquinolones in... ResearchGate. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 751784, Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link].

  • Suzuki, T., & Terada, K. (2012). Elucidation of the crystal structure-physicochemical property relationship among polymorphs and hydrates of sitafloxacin, a novel fluoroquinolone antibiotic. International Journal of Pharmaceutics, 422(1-2), 1-8.
  • ResearchGate. (n.d.). Chemical structures of the six studied fluoroquinolones. Retrieved from [Link]

  • Pobudkowska, A., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Methods and Objects of Chemical Analysis, 18(2), 101-108.
  • Mishra, M. K., Sanphui, P., & Ramamurty, U. (2015). Crystal Polymorphism in Pharmaceutical Science. ResearchGate. Retrieved from [Link]

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • Toujani, E., et al. (2023).
  • Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
  • Ross, D. L., & Riley, C. M. (1992). Physicochemical properties of the fluoroquinolone antimicrobials. II. Acid ionization constants and their relationship to structure. International Journal of Pharmaceutics, 83(1-3), 267-274.
  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
  • Djurdjevic, P., et al. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Journal of the Serbian Chemical Society.
  • Al-Shwaiyat, M. K. A., et al. (2023).
  • Aldeghi, M., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(12), 11135-11209.
  • Frizon, F., et al. (2013). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI.
  • Alsenz, J., & Kansy, M. (2012).
  • Kalaritis, P., & Regenye, R. W. (1990). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Organic Syntheses.
  • Millipore. (n.d.).
  • He, J., et al. (2013). Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. Asian Journal of Chemistry.
  • Gholami, M., et al. (2020). Ethylic Esters as Green Solvents for the Extraction of Intracellular Polyhydroxyalkanoates Produced by Mixed Microbial Culture. MDPI.
  • University of Greenwich. (n.d.). Managing risk associated with crystal polymorphism in pharmaceutical development. REF Impact Case Studies.
  • Al-Ostath, A. I., et al. (2024).
  • Clark, J. (2023). Properties of Esters. Chemistry LibreTexts.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9817544, Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Mechanism of Action of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the core mechanism of action of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, pharmacology, and antibiotic development.

Introduction and Chemical Identity

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a pivotal chemical intermediate, recognized for its role in the synthesis of advanced fluoroquinolone antibiotics.[1] Its molecular structure is characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylate core, which is a well-established pharmacophore in medicinal chemistry.[1] The strategic placement of two fluorine atoms at the 6 and 7 positions of the quinoline ring is a critical feature that significantly enhances its biological efficacy.[1]

Identifier Value
IUPAC Name ethyl 6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate[1][2]
CAS Number 121873-01-6[2]
Molecular Formula C₁₂H₉F₂NO₃[2]
Molecular Weight 253.20 g/mol [2]
SMILES CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)F[2]

Primary Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The principal mechanism of action of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3][4][5] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them prime targets for antibacterial agents.[4][5]

Quinolones interfere with the DNA replication process by preventing the unwinding and duplication of bacterial DNA.[3] They specifically target the ligase activity of these topoisomerases.[3] This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in single- and double-strand breaks in the bacterial chromosome, which is ultimately lethal to the bacterium.[3][6]

For many gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most gram-positive bacteria.[6] The dual-targeting capability of some fluoroquinolones contributes to their broad-spectrum activity.

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication & Transcription DNA_Gyrase->Replication Essential for Topo_IV->DNA Acts on Topo_IV->Replication Essential for DNA->Replication Undergoes Cell_Death Bacterial Cell Death Replication->Cell_Death Disruption leads to Target_Engagement_Workflow cluster_gyrase DNA Gyrase Supercoiling Assay cluster_topoIV Topoisomerase IV Decatenation Assay G_Start Relaxed DNA + DNA Gyrase + Test Compound G_Incubate Incubate at 37°C G_Start->G_Incubate G_Analyze Agarose Gel Electrophoresis G_Incubate->G_Analyze G_Result Inhibition of Supercoiling G_Analyze->G_Result T_Start kDNA + Topoisomerase IV + Test Compound T_Incubate Incubate at 37°C T_Start->T_Incubate T_Analyze Agarose Gel Electrophoresis T_Incubate->T_Analyze T_Result Inhibition of Decatenation T_Analyze->T_Result

Caption: Workflow for target engagement assays.

Cellular Activity Assays

Objective: To determine the effect of the compound on bacterial growth.

Methodology: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare a series of twofold dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Summary of Key Data

Parameter Description Typical Range for Active Fluoroquinolones
IC₅₀ (DNA Gyrase) Concentration for 50% inhibition of DNA gyrase activity.Low µM to nM
IC₅₀ (Topo IV) Concentration for 50% inhibition of topoisomerase IV activity.Low µM to nM
MIC Minimum inhibitory concentration against various bacterial strains.Varies by strain (ng/mL to µg/mL)

Conclusion

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fundamentally important molecule whose core structure is designed to effectively target bacterial type II topoisomerases. Its difluorinated quinolone scaffold is a privileged structure in the development of potent antibacterial agents. Understanding its primary mechanism of action is crucial for the rational design and synthesis of new fluoroquinolone antibiotics with improved efficacy and a reduced propensity for resistance development. Further investigation into the broader biological activities of its derivatives may open new avenues for therapeutic applications beyond infectious diseases.

References

  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • MDPI. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Retrieved from [Link]

  • Mechanisms in Medicine. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. Retrieved from [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy, 69(12), 3148–3161. Retrieved from [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of quinolone action and resistance: where do we stand? Microbiology, 161(Pt 9), 1767–1778. Retrieved from [Link]

  • TCI-SEJINCI. (n.d.). Ethyl 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • MDPI. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • LookChem. (n.d.). 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as a Pivotal Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the synthesis, characterization, and application of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. As a cornerstone in medicinal chemistry, this intermediate is integral to the development of numerous potent therapeutic agents, most notably the fluoroquinolone class of antibiotics. The protocols and insights provided herein are curated to empower researchers with the practical knowledge required for its effective utilization in complex synthetic workflows.

Introduction: The Strategic Importance of a Privileged Scaffold

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No: 121873-01-6) is a high-value chemical intermediate whose core structure is a privileged pharmacophore in drug discovery.[1][2] The 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is renowned for conferring potent inhibitory activity against bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, the essential enzymes responsible for bacterial DNA replication.[1]

The strategic placement of two fluorine atoms at the C-6 and C-7 positions of the quinoline ring is a critical design feature. This difluoro-substitution significantly enhances the compound's lipophilicity and ability to permeate bacterial cell membranes.[1] Furthermore, these fluorine atoms improve the molecule's binding affinity to the target enzymes, often resulting in superior antibacterial potency and a broader spectrum of activity, including against resistant bacterial strains.[1] Beyond its well-established role in creating antibiotics like Ciprofloxacin and Norfloxacin, this versatile building block is increasingly employed in the synthesis of novel molecular architectures for oncology, virology, and central nervous system (CNS) disorder research.[1][3]

Key Physicochemical Properties
PropertyValueSource
IUPAC Name ethyl 6,7-difluoro-4-oxo-1H-quinoline-3-carboxylatePubChem[4]
CAS Number 121873-01-6PubChem[4]
Molecular Formula C₁₂H₉F₂NO₃PubChem[2][4]
Molecular Weight 253.20 g/mol PubChem[2][4]
Appearance White to light yellow powder or crystalline solidSmolecule[2]
Melting Point 228°C - 232°CSmolecule[2]

Synthesis via the Gould-Jacobs Reaction: Building the Quinolone Core

The most established and industrially relevant method for synthesizing the title compound is the Gould-Jacobs reaction.[5][6] This powerful thermal cyclization strategy involves two primary stages:

  • Condensation: An appropriately substituted aniline, in this case, 3,4-difluoroaniline, undergoes a Michael-type addition to diethyl ethoxymethylenemalonate (EMME), followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[7]

  • Thermal Cyclization: The intermediate is heated to high temperatures (typically >250 °C), often in a high-boiling point solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), to induce an intramolecular cyclization. This step forms the characteristic 4-hydroxyquinoline ring system, which exists in tautomeric equilibrium with the more stable 4-oxo (quinolone) form.[5][6]

The causality behind this high-temperature requirement lies in the energy needed to overcome the activation barrier for the 6-electron electrocyclic ring-closure.[7] Modern adaptations of this reaction often employ microwave irradiation to drastically reduce reaction times and improve yields by facilitating efficient and uniform heating.[7][8]

Gould-Jacobs Reaction Gould-Jacobs Synthesis Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 3,4-Difluoroaniline C Anilinomethylenemalonate Intermediate A->C + Δ - EtOH B Diethyl Ethoxymethylenemalonate (EMME) B->C + Δ - EtOH D Ethyl 6,7-difluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate C->D >250 °C (e.g., Dowtherm A) - EtOH

Caption: The two-stage Gould-Jacobs reaction for quinolone synthesis.

Application as a Synthetic Intermediate: The Path to Fluoroquinolones

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is not an end-product but a crucial launchpad for further molecular elaboration. The synthesis of a typical fluoroquinolone antibiotic involves a validated, sequential three-step process.

  • N-Alkylation: The acidic N-H proton of the quinolone ring is deprotonated with a suitable base (e.g., K₂CO₃, NaH), and the resulting anion is alkylated with an alkyl halide (e.g., ethyl iodide, cyclopropyl bromide). This step introduces the critical N-1 substituent which influences the drug's pharmacokinetic profile and potency.

  • Ester Hydrolysis (Saponification): The ethyl ester at the C-3 position is hydrolyzed under basic conditions (e.g., NaOH, KOH) to yield the corresponding carboxylic acid. This carboxylic acid group is essential for the drug's mechanism of action, as it participates in binding to the DNA-gyrase complex.

  • Nucleophilic Aromatic Substitution (SNAr): The C-7 position is activated towards nucleophilic attack by the electron-withdrawing effect of the ketone at C-4. The fluorine atom at C-7 serves as an excellent leaving group, allowing for its displacement by a nitrogen nucleophile, typically a substituted piperazine. This moiety is crucial for antibacterial spectrum, potency, and pharmacokinetic properties.

Fluoroquinolone Synthesis Workflow General Synthetic Workflow to Fluoroquinolones A Ethyl 6,7-difluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate B N-Alkylated Intermediate A->B 1. N-Alkylation (e.g., Cyclopropyl Bromide, Base) C Fluoroquinolone Carboxylic Acid Core B->C 2. Saponification (e.g., NaOH, H₂O/EtOH) D Final Fluoroquinolone API (e.g., Ciprofloxacin) C->D 3. SNAr Reaction (e.g., Piperazine, Base)

Caption: Key transformations from the intermediate to a final API.

Detailed Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. The target compound and its N-alkylated derivatives are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[4]

Protocol 1: Synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is adapted from the principles of the Gould-Jacobs reaction.[6]

  • Materials:

    • 3,4-Difluoroaniline (1.0 equiv)

    • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

    • Dowtherm A (or Diphenyl ether)

    • Ethanol

    • Hexanes

  • Procedure:

    • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3,4-difluoroaniline and EMME in ethanol. Heat the mixture to reflux for 2-4 hours. The progress can be monitored by TLC.

    • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. The crude product is the anilinomethylenemalonate intermediate.

    • Cyclization: To a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap (or distillation head), add Dowtherm A and heat to 250-260 °C.

    • Slowly add the crude intermediate from step 2 to the hot Dowtherm A. Ethanol will be generated and can be collected.

    • Maintain the reaction temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC until the intermediate is consumed.

    • Isolation: Allow the reaction mixture to cool to approximately 80-100 °C. Add hexanes to precipitate the product.

    • Cool the mixture to room temperature, and then further in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold hexanes to remove residual Dowtherm A.

    • Dry the product under vacuum to yield Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as an off-white to pale yellow solid.

  • Self-Validation: The product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹⁹F NMR, MS). The expected yield is typically in the range of 70-85%.

Protocol 2: N-Cyclopropylation of the Quinolone Core

This protocol describes a representative N-alkylation to produce a key precursor for drugs like Ciprofloxacin.[9]

  • Materials:

    • Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 equiv)

    • Cyclopropyl bromide (1.5 equiv)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the starting quinolone, anhydrous K₂CO₃, and anhydrous DMF.

    • Stir the suspension vigorously. Add cyclopropyl bromide to the mixture.

    • Heat the reaction to 60-80 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC.

    • Work-up: After completion, cool the reaction to room temperature. Pour the mixture into cold water with stirring.

    • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

    • Dry the solid under vacuum to yield Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Self-Validation: Confirm the structure via NMR. The appearance of signals corresponding to the cyclopropyl group and the disappearance of the N-H proton signal are key indicators of success.

Protocol 3: Saponification to the Carboxylic Acid Core

This protocol details the hydrolysis of the ethyl ester. The resulting product is the core acid of many fluoroquinolones.[10][11]

  • Materials:

    • N-alkylated intermediate (e.g., from Protocol 2) (1.0 equiv)

    • Sodium hydroxide (NaOH) (3.0 equiv)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl), concentrated or 6N

  • Procedure:

    • Suspend the N-alkylated ester in a mixture of ethanol and water (e.g., 1:1 v/v).

    • Add a solution of NaOH in water to the suspension.

    • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. The suspension should become a clear solution as the reaction proceeds.

    • Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add HCl with vigorous stirring to neutralize the base and acidify the solution to a pH of ~2-3.

    • A thick white precipitate of the carboxylic acid will form.

    • Stir the cold suspension for 30-60 minutes.

    • Collect the product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (check with pH paper).

    • Dry the product extensively under vacuum to yield the pure fluoroquinolone carboxylic acid.

  • Self-Validation: The IR spectrum should show a broad O-H stretch for the carboxylic acid. The ¹H NMR will show the disappearance of the ethyl ester signals (the quartet and triplet).

References

  • Wang, D. C., Huang, X. M., Liu, Y. P., & Tang, C. L. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 64(12), o2409. [Link]

  • ResearchGate. Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate. (Image from a publication). [Link]

  • PubChem. Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • ResearchGate. Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 2017. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]

  • Google Patents.
  • ACS Publications. Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor. Organic Process Research & Development, 2021. [Link]

  • PubMed Central (PMC). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2022. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2023. [Link]

  • Pharmaffiliates. Ethyl 6,7-dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. (Product Information). [Link]

Sources

Synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in the development of fluoroquinolone antibiotics and other biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth insights into the reaction conditions and underlying chemical principles.

Introduction: The Significance of a Fluorinated Quinolone Core

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a crucial building block in medicinal chemistry. Its 4-oxo-1,4-dihydroquinoline-3-carboxylate core is a well-established pharmacophore known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The presence of the 6,7-difluoro substitution pattern is of particular importance, as it can enhance the compound's lipophilicity, cell membrane permeability, and binding affinity to target enzymes, often resulting in improved antibacterial potency and a broader spectrum of activity.[1] Beyond its use in developing new antibiotics to combat resistant bacterial strains, this versatile intermediate is also utilized in the synthesis of novel agents for cancer therapy and treatments for neurological disorders.

The Gould-Jacobs Reaction: A Classic Approach to Quinolone Synthesis

The primary synthetic route to Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is the Gould-Jacobs reaction.[2] This robust and well-documented method involves a two-step process: the initial condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization to form the quinolone ring system.

Mechanism of the Gould-Jacobs Reaction

The reaction commences with a nucleophilic attack by the amino group of 3,4-difluoroaniline on the electron-deficient vinylic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield the intermediate, diethyl 2-((3,4-difluorophenylamino)methylene)malonate.

The subsequent and critical step is the thermal cyclization of this intermediate. At elevated temperatures, an intramolecular 6-electron cyclization occurs, leading to the formation of the quinoline ring. This process is followed by the elimination of a second molecule of ethanol to afford the final product, which exists in a tautomeric equilibrium that strongly favors the 4-oxo form.

Experimental Protocols

This section outlines a detailed, two-step protocol for the synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
3,4-DifluoroanilineC₆H₅F₂N129.113862-73-5Purity ≥ 98%
Diethyl ethoxymethylenemalonate (EMME)C₁₀H₁₆O₅216.2387-13-8Purity ≥ 98%
Diphenyl etherC₁₂H₁₀O170.21101-84-8High boiling point solvent
EthanolC₂H₅OH46.0764-17-5For washing
HexanesC₆H₁₄86.18110-54-3For washing
Step 1: Synthesis of Diethyl 2-((3,4-difluorophenylamino)methylene)malonate (Intermediate)

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heat the mixture with stirring at 110-120°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the aniline.

  • After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude intermediate is a viscous oil or a low-melting solid and can be used directly in the next step without further purification.

Causality of Experimental Choices:

  • A slight excess of EMME is used to ensure the complete consumption of the more valuable 3,4-difluoroaniline.

  • The reaction is performed neat (without a solvent) as the reactants are liquids at the reaction temperature, which simplifies the procedure.

  • The temperature is maintained at 110-120°C to facilitate the condensation and elimination of ethanol without causing premature cyclization or decomposition.

Step 2: Thermal Cyclization to Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Protocol:

  • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, heat a sufficient volume of diphenyl ether to 240-250°C.

  • Slowly add the crude diethyl 2-((3,4-difluorophenylamino)methylene)malonate intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction temperature at 240-250°C for 30-60 minutes. The product will precipitate from the hot solution.

  • Allow the reaction mixture to cool to below 100°C and then add an equal volume of hexanes to further precipitate the product and dilute the diphenyl ether.

  • Filter the solid product using a Büchner funnel and wash thoroughly with hexanes to remove the diphenyl ether.

  • Further wash the product with hot ethanol to remove any unreacted starting material and impurities.

  • Dry the resulting white to off-white solid under vacuum to obtain Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Causality of Experimental Choices:

  • Diphenyl ether is used as the high-boiling solvent to achieve the high temperature required for the thermal cyclization.

  • The slow addition of the intermediate to the hot solvent helps to control the reaction rate and prevent excessive charring.

  • The reaction time is kept relatively short as the cyclization is typically rapid at this temperature. Prolonged heating can lead to decomposition and lower yields.

  • Washing with hexanes is effective in removing the non-polar diphenyl ether, while the hot ethanol wash helps to remove more polar impurities.

Data Presentation and Expected Results

Reaction Parameters Summary
StepReactionKey ReagentsSolventTemperature (°C)Time (h)
1Condensation3,4-Difluoroaniline, EMMENone110-1202
2CyclizationIntermediate from Step 1Diphenyl ether240-2500.5-1
Characterization of Final Product
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₂H₉F₂NO₃

  • Molecular Weight: 253.20 g/mol

  • Melting Point: 238-240 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.35 (s, 1H, NH), 8.45 (s, 1H, H-2), 7.85 (t, J = 9.6 Hz, 1H, H-5), 7.50 (dd, J = 11.6, 7.2 Hz, 1H, H-8), 4.20 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.25 (t, J = 7.2 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 172.8, 164.8, 153.2 (dd, J = 248, 12 Hz), 147.9 (dd, J = 245, 13 Hz), 145.1, 136.2, 122.1, 112.8 (d, J = 22 Hz), 108.3, 105.1 (d, J = 23 Hz), 59.8, 14.2.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Work-up & Purification A 3,4-Difluoroaniline C Heat (110-120°C, 2h) A->C B Diethyl ethoxymethylenemalonate (EMME) B->C D Intermediate: Diethyl 2-((3,4-difluorophenylamino)methylene)malonate C->D F Heat (240-250°C, 0.5-1h) D->F E Diphenyl ether E->F G Final Product: Ethyl 6,7-difluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate F->G H Cooling & Precipitation G->H I Filtration H->I J Washing (Hexanes, Ethanol) I->J K Drying J->K L Pure Product K->L

Caption: Overall workflow for the synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Gould-Jacobs Reaction Mechanism

G aniline 3,4-Difluoroaniline step1 Nucleophilic Attack aniline->step1 emme Diethyl ethoxymethylenemalonate emme->step1 intermediate Intermediate step3 Thermal Cyclization (6-electron) intermediate->step3 product Ethyl 6,7-difluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate step1->intermediate + EtOH step2 Elimination of EtOH step3->product + EtOH step4 Elimination of EtOH

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • 3,4-Difluoroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diphenyl ether has a high boiling point and can cause severe burns. Handle with care at elevated temperatures.

  • The reaction should be conducted behind a safety shield, especially during the high-temperature cyclization step.

References

  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 15). Gould–Jacobs reaction. Retrieved from [Link]

  • European Patent Office. (1985). EP0155244A2 - 1-Ethyl-6-fluoro-7-(1H-pirrol-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: preparation and antimicrobial activities.

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a pivotal intermediate in the synthesis of fluoroquinolone antibiotics. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering step-by-step methodologies for strategic modifications at the N-1, C-7, and C-3 positions of the quinolone core. The narrative emphasizes the chemical rationale behind experimental choices, providing insights into reaction mechanisms and self-validating protocol design. All procedures are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Quinolone Core as a Privileged Scaffold

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a high-value starting material in medicinal chemistry.[1] Its core structure is a "privileged scaffold," forming the backbone of numerous potent antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] The chemical versatility of this molecule allows for systematic modifications at several key positions, which can profoundly influence the resulting compound's antibacterial spectrum, potency, pharmacokinetics, and safety profile.[2]

The primary sites for derivatization, and the focus of this guide, are:

  • The N-1 Position: Substitution at this position, typically with alkyl or cycloalkyl groups, is crucial for modulating antibacterial activity and target enzyme affinity.[3]

  • The C-7 Position: The fluorine atom at C-7 is an excellent leaving group, facilitating nucleophilic aromatic substitution. Introducing various cyclic amines at this site is a well-established strategy to enhance potency, particularly against Gram-negative bacteria, and to influence the compound's pharmacokinetic properties.[3][4]

  • The C-3 Carboxylate Group: The ethyl ester at C-3 is often a precursor to the free carboxylic acid, which is essential for binding to the DNA gyrase complex.[5] Subsequent amide coupling of this carboxylic acid opens a vast chemical space for creating novel derivatives, including prodrugs and hybrid molecules.

This guide will present detailed protocols for achieving these critical transformations, complete with mechanistic insights and characterization guidelines.

G cluster_core Core Scaffold Core Ethyl 6,7-difluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate N1 N-1 Derivatization (Alkylation) Core->N1 Modulates Target Affinity C7 C-7 Derivatization (Nucleophilic Substitution) Core->C7 Enhances Potency & PK C3 C-3 Modification (Hydrolysis & Amide Coupling) Core->C3 Essential for Activity & Prodrug Synthesis

Figure 1: Key derivatization sites on the quinolone scaffold.

Derivatization at the N-1 Position: N-Alkylation

Alkylation of the secondary amine at the N-1 position is a fundamental step in the synthesis of most fluoroquinolone antibiotics, such as Ciprofloxacin. The choice of the substituent directly impacts the drug's interaction with the target enzyme. A cyclopropyl group, for instance, is a common and highly effective substituent.[3]

Scientific Rationale

The reaction proceeds via a standard S(_N)2 mechanism. A moderately strong base is required to deprotonate the N-1 nitrogen, forming a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkyl halide (or a similar electrophile like a tosylate), displacing the leaving group to form the N-alkylated product. The choice of base and solvent is critical to prevent side reactions, such as O-alkylation of the C-4 keto group.[6] Anhydrous conditions are essential to avoid hydrolysis of the ester.

Protocol 2.1: N-Cyclopropylation

This protocol details the N-alkylation using cyclopropyl bromide, a common modification.

Materials:

  • Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K(_2)CO(_3)), anhydrous, finely powdered (1.5 eq)

  • Cyclopropyl bromide (1.2 eq)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO(_4))

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and anhydrous potassium carbonate.

  • Add anhydrous DMF to create a stirrable suspension (approx. 5-10 mL per gram of starting material).

  • Stir the suspension at room temperature for 30 minutes.

  • Add cyclopropyl bromide dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Data Summary Table:

CompoundMolecular FormulaMolecular WeightExpected Yield
Starting MaterialC(_12)H(_9)F(_2)NO(_3)253.20 g/mol [7]-
N-Cyclopropyl ProductC(_15)H(_13)F(_2)NO(_3)293.26 g/mol [8]75-90%

Derivatization at the C-7 Position: Nucleophilic Aromatic Substitution

The C-7 position is the most frequently modified site to tune the biological activity of fluoroquinolones.[4] The electron-withdrawing nature of the quinolone core activates the C-7 position for nucleophilic aromatic substitution (S(_N)Ar). The fluorine atom is an excellent leaving group, readily displaced by nitrogen nucleophiles like piperazine and its derivatives.

Scientific Rationale

The S(_N)Ar mechanism involves a two-step process:

  • Addition: The nucleophile (e.g., piperazine) attacks the electron-deficient C-7 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group (fluoride) is expelled, restoring the aromaticity of the ring and forming the final product.

The reaction is typically carried out in a polar aprotic solvent like DMSO, DMF, or acetonitrile, often in the presence of a base to neutralize the HF generated and to deprotonate the nucleophile if it is an amine salt.

G start Start: N-Alkylated Quinolone Ester step1 Dissolve in polar aprotic solvent (e.g., Acetonitrile or DMSO) start->step1 step2 Add Piperazine derivative (nucleophile) and a non-nucleophilic base (e.g., K2CO3) step1->step2 step3 Heat reaction mixture (e.g., 80-120 °C) step2->step3 step4 Monitor reaction by TLC/HPLC step3->step4 step5 Aqueous workup: Precipitate product with water step4->step5 step6 Filter and wash the solid product step5->step6 step7 Purify by recrystallization step6->step7 end Final Product: C-7 Substituted Quinolone step7->end

Figure 2: Workflow for C-7 nucleophilic aromatic substitution.

Protocol 3.1: Substitution with Piperazine

This protocol describes the reaction of an N-alkylated quinolone ester with piperazine.

Materials:

  • Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq)

  • Anhydrous Piperazine (2.0-3.0 eq)

  • Acetonitrile or Pyridine as solvent

  • Triethylamine (Et(_3)N) (optional, 1.1 eq)

Procedure:

  • In a sealed reaction vessel, combine the N-alkylated quinolone ester and anhydrous piperazine.

  • Add the solvent (e.g., acetonitrile). If using piperazine hydrochloride, add a base like triethylamine.

  • Seal the vessel and heat the mixture to reflux (for acetonitrile, ~82 °C) or higher temperatures (100-120 °C) if using a higher-boiling solvent like pyridine or DMSO.

  • Monitor the reaction by TLC/HPLC. The reaction is typically complete within 6-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If using acetonitrile, concentrate the solvent under reduced pressure. If using pyridine or DMSO, pour the mixture into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water, followed by a cold non-polar solvent like diethyl ether or hexane to remove residual impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Modification of the C-3 Ester Group

The final common derivatization involves the C-3 position. The ethyl ester is typically hydrolyzed to the carboxylic acid, which is the biologically active form for many fluoroquinolones. This acid can then be used in amide coupling reactions to generate a diverse library of compounds.

Ester Hydrolysis (Saponification)

Scientific Rationale: Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. A final acid-base reaction between the carboxylic acid and the strong base present results in the carboxylate salt. An acidic workup is required to protonate the carboxylate and yield the neutral carboxylic acid.

Protocol 4.1: Hydrolysis to Carboxylic Acid

Materials:

  • C-7 Substituted Quinolone Ester (1.0 eq)

  • Ethanol (or a mixture of THF/Water)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 2M, 2.0-3.0 eq)

  • Hydrochloric Acid (HCl) (e.g., 2M)

Procedure:

  • Suspend the quinolone ester in ethanol in a round-bottom flask.

  • Add the aqueous NaOH solution to the suspension.

  • Heat the mixture to reflux (around 80 °C) and stir until the reaction is complete (monitor by TLC/HPLC, typically 1-4 hours). The suspension should become a clear solution as the carboxylate salt forms.

  • Cool the reaction mixture in an ice bath.

  • Acidify the solution by slowly adding 2M HCl until the pH is ~2-3. The carboxylic acid product will precipitate out of the solution.

  • Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove salts.

  • Dry the product under vacuum to yield the pure carboxylic acid.

Amide Coupling

Scientific Rationale: Directly reacting a carboxylic acid with an amine is generally ineffective as it results in a non-reactive ammonium carboxylate salt.[9] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is readily attacked by the amine nucleophile to form the desired amide bond, releasing a water-soluble urea byproduct.[9][11] Additives like HOBt (Hydroxybenzotriazole) can be used to improve efficiency and reduce side reactions.

G cluster_hydrolysis Step 1: Hydrolysis cluster_coupling Step 2: Amide Coupling h_start Quinolone Ester h_proc Reflux with NaOH/EtOH h_start->h_proc h_end Quinolone Carboxylic Acid h_proc->h_end c_start Quinolone Carboxylic Acid h_end->c_start Isolate & Dry c_proc1 Activate with EDC/HOBt in anhydrous DMF/DCM c_start->c_proc1 c_proc2 Add Amine (R-NH2) c_proc1->c_proc2 c_end Quinolone Amide Derivative c_proc2->c_end

Figure 3: Two-stage workflow for C-3 ester modification to an amide.

Protocol 4.2: EDC-Mediated Amide Coupling

Materials:

  • Quinolone Carboxylic Acid (from Protocol 4.1) (1.0 eq)

  • Desired Amine (R-NH(_2)) (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (optional, 1.1 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (optional, 1.5 eq, if using an amine salt)

Procedure:

  • Dissolve the quinolone carboxylic acid in anhydrous DMF or DCM in a dry flask under a nitrogen atmosphere.

  • Add HOBt (if used), followed by EDC. Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • In a separate flask, dissolve the amine in a small amount of the same anhydrous solvent. If the amine is a hydrochloride salt, add DIPEA to liberate the free base.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC/HPLC.

  • Once complete, dilute the reaction mixture with the solvent (e.g., DCM or EtOAc).

  • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of all synthesized derivatives. A combination of chromatographic and spectroscopic techniques should be employed.

TechniquePurposeExpected Observations
HPLC Purity assessment and reaction monitoring.A single, sharp peak for the pure product with a retention time different from the starting materials.
LC-MS Molecular weight confirmation.The mass spectrum should show a molecular ion peak ([M+H]

or ) corresponding to the calculated exact mass of the target molecule.
¹H NMR Structural elucidation.Appearance of new signals corresponding to the added substituent (e.g., cyclopropyl protons, piperazine protons). Disappearance of the N-H proton signal after N-alkylation.
¹³C NMR Carbon skeleton confirmation.Appearance of new carbon signals from the added functional group.
¹⁹F NMR Fluorine environment analysis.A shift in the fluorine signals upon substitution at C-7. A single fluorine signal will remain if substitution is successful.

Conclusion

The protocols outlined in this guide provide a robust framework for the strategic derivatization of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. By systematically modifying the N-1, C-7, and C-3 positions, researchers can generate diverse libraries of novel quinolone analogues for evaluation as potential therapeutic agents. The key to success lies in the careful selection of reagents and reaction conditions, guided by a sound understanding of the underlying chemical principles, and confirmed by thorough analytical characterization.

References

  • Jampilek, J. (2019). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 9(45), 26234-26266. Available at: [Link]

  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2379. Available at: [Link]

  • PubChem. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Reddy, J. R. C., et al. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Bioorganic & Medicinal Chemistry Letters, 26(3), 991-997. Available at: [Link]

  • Bielawska, A., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Monatshefte für Chemie - Chemical Monthly, 149(12), 2215–2230. Available at: [Link]

  • Tchinda, J. B., et al. (2018). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2018, 5971571. Available at: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

  • Kumara, A. R., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E114-E121. Available at: [Link]

  • O'Shea, R., & O'Gara, F. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Marine Drugs, 18(12), 604. Available at: [Link]

  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Ren, Y., et al. (1996). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry, 39(13), 2607-2615. Available at: [Link]

  • Sultan, A., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Available at: [Link]

  • ResearchGate. (n.d.). N- and O- alkylation of a quinolone fluorophore. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Quinolinone synthesis via amide coupling and enol condensation. ResearchGate. Available at: [Link]

  • Khan, I. U. (2012). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. InTech. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Wuts, P. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. Chemistry Stack Exchange. Available at: [Link]

  • Miranda-Sánchez, D., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Pharmaceuticals, 16(8), 1133. Available at: [Link]

  • Sławiński, J., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(2), 795. Available at: [Link]

  • Belal, F., et al. (2014). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review. Journal of Pharmaceutical Analysis, 4(5), 287-299. Available at: [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a critical intermediate in the synthesis of a new generation of fluoroquinolone antibiotics. The precise and accurate quantification of this key intermediate is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The developed method is suitable for in-process control, quality assurance of starting materials, and stability studies in the pharmaceutical industry.

The core structure of the analyte, a difluorinated quinolone carboxylic acid ester, presents specific analytical challenges.[1] The method described herein is designed to provide excellent resolution, sensitivity, and specificity, enabling the separation of the main component from potential impurities generated during synthesis. The principles of this method are grounded in established chromatographic techniques for fluoroquinolone analysis, ensuring a high degree of transferability and reliability.[2][3]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and robust HPLC method.

PropertyValueSource
Molecular Formula C₁₂H₉F₂NO₃PubChem[1]
Molecular Weight 253.20 g/mol PubChem[1]
Structure
IUPAC Name: ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylatePubChem[1]
Predicted XLogP3 2.2PubChem[1]

The predicted XLogP3 value suggests a moderate hydrophobicity, making reversed-phase HPLC an ideal separation technique. The quinolone core structure contains chromophores that allow for sensitive UV detection.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Dilution Serial Dilution to Working Concentrations Standard->Dilution Sample Sample Weighing & Dissolution Sample->Dilution Injection Sample Injection (10 µL) Dilution->Injection Transfer to Autosampler Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (278 nm) Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Output Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: HPLC analysis workflow from sample preparation to data quantification.

Materials and Methods

Instrumentation and Columns
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.

  • Chromatography Column: A Waters Symmetry C18 column (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.

Chemicals and Reagents
  • Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Triethylamine (for pH adjustment)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterConditionRationale
Mobile Phase A 0.025M Orthophosphoric acid, pH adjusted to 3.0 with TriethylamineThe acidic pH suppresses the ionization of the carboxyl group, leading to better peak shape and retention on a reversed-phase column.[4]
Mobile Phase B AcetonitrileProvides good elution strength for the moderately hydrophobic analyte.
Gradient IsocraticA simple isocratic method was found to be sufficient for the separation of the main peak from its impurities, offering robustness and faster run times.[2]
Mobile Phase Composition 60% Mobile Phase A : 40% Mobile Phase BThis ratio provides optimal retention and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA suitable volume for achieving good sensitivity without overloading the column.
Detection Wavelength 278 nmThis wavelength corresponds to a significant absorption maximum for quinolone structures, providing high sensitivity.[4]

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing approximately 25 mg of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to volume with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to bring the concentration within the calibration range.

Method Validation

The developed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (r²) of >0.999 is typically required.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing - Active sites on the column packing- pH of the mobile phase is too close to the pKa of the analyte- Use a new, high-quality column- Ensure the mobile phase pH is at least 2 units away from the analyte's pKa
Poor Resolution - Inappropriate mobile phase composition- Column degradation- Optimize the mobile phase composition- Replace the column
Variable Retention Times - Fluctuation in pump pressure- Column temperature variation- Changes in mobile phase composition- Purge the pump and check for leaks- Ensure the column oven is functioning correctly- Prepare fresh mobile phase daily
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use high-purity solvents and reagents- Implement a needle wash step in the autosampler program

Conclusion

This application note details a simple, rapid, and reliable isocratic reversed-phase HPLC method for the quantitative determination of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The method is suitable for routine quality control analysis in the pharmaceutical industry. The provided protocols for sample preparation, chromatographic conditions, and method validation will enable researchers and scientists to implement this method effectively.

References

  • (PDF) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]

  • PubChem. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]

  • PubChem. Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]

  • TCI-SEJINCI. Ethyl 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]

  • Fung, G. L., & Wright, M. R. (1990). Rapid HPLC assay of fluoroquinolones in clinical specimens. Clinical Chemistry, 36(7), 1321–1324. Available at: [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2011). HPLC Methods for the Determination of Fluoroquinolones in Pharmaceutical Formulations and Biological Fluids. Recent Patents on Anti-Infective Drug Discovery, 6(3), 236–255. Available at: [Link]

  • Piech, R., et al. (2014). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. Journal of Photochemistry and Photobiology A: Chemistry, 289, 39-48. Available at: [Link]

  • Nguyen, H. A., et al. (2014). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone antibiotics in human plasma. Journal of Applied Pharmaceutical Science, 4(05), 001-006. Available at: [Link]

  • Rungvimolsin, T., & Lertsiri, S. (2008). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Products. Kasetsart Journal - Natural Science, 42(4), 693-700. Available at: [Link]

  • Ochezol, A. A., et al. (2011). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Journal of Applied Pharmaceutical Science, 01(09), 53-56. Available at: [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

  • Reddy, J. R., et al. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 643-648. Available at: [Link]

  • Watson, D. G. (2005). Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists. Elsevier. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Assays Using Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to characterize the biological activities of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This document offers detailed, step-by-step protocols for evaluating the compound's anticancer and antibacterial properties, underpinned by scientific rationale and field-proven insights.

Introduction: The Scientific Rationale

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate belongs to the quinolone class of compounds, a well-established pharmacophore in medicinal chemistry. The core structure of 4-oxo-1,4-dihydroquinoline-3-carboxylate is pivotal for its biological activity, particularly its ability to inhibit bacterial DNA gyrase and topoisomerase IV. The strategic placement of difluoro groups at the 6 and 7 positions of the quinoline ring is known to enhance the compound's lipophilicity, which can improve membrane permeability and target enzyme binding affinity.

Beyond their established antibacterial effects, quinolone derivatives have demonstrated promising potential as anticancer agents.[1] The proposed mechanisms for their anticancer activity include the induction of apoptosis and the inhibition of cell proliferation.[1] These multifaceted biological activities make Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate a compelling candidate for further investigation in both infectious disease and oncology research.

This guide provides detailed protocols for the following in vitro assays:

  • Anticancer Activity Assessment:

    • Cell Viability (MTT) Assay

    • Apoptosis (Annexin V/PI) Assay

    • Cell Cycle Analysis

  • Antibacterial Activity Assessment:

    • Minimum Inhibitory Concentration (MIC) Assay

  • Mechanism of Action Studies:

    • In Vitro DNA Gyrase Inhibition Assay

    • In Vitro Topoisomerase IV Inhibition Assay

Physicochemical Properties and Stock Solution Preparation

A fundamental prerequisite for reliable in vitro testing is the proper handling and solubilization of the test compound.

PropertyValueSource
Molecular FormulaC₁₂H₉F₂NO₃
Molecular Weight253.20 g/mol
AppearanceWhite to Pale Yellow Solid
Melting Point179-181°C
SolubilitySlightly soluble in Chloroform and Methanol. For cell-based assays, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2][3]
Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, which can be serially diluted to working concentrations for various in vitro assays.[4]

Materials:

  • Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Accurately weigh a precise amount of the compound powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (L) = (Mass (g) / 253.20 g/mol ) / 0.010 mol/L

  • In a sterile microcentrifuge tube, add the calculated volume of DMSO to the weighed compound.

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[4]

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

In Vitro Anticancer Assays

This section details the protocols to assess the cytotoxic and cytostatic effects of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate on cancer cell lines. The human breast adenocarcinoma cell line, MCF-7, is used as a representative model, as various quinolone derivatives have been shown to be active against it.[5][6]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Principle: This assay quantifies the metabolic activity of a cell population, which is an indicator of cell viability and proliferation. A decrease in metabolic activity in treated cells compared to untreated controls suggests a cytotoxic or cytostatic effect of the compound.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed MCF-7 cells in a 96-well plate incubation1 Incubate for 24h (adherence) cell_seeding->incubation1 add_compound Add serial dilutions of the compound incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4h (formazan formation) add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Protocol 3.1.1: MTT Assay for MCF-7 Cells

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate from the 10 mM stock solution in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Expected Results: Based on literature for similar quinolone derivatives, IC₅₀ values against MCF-7 cells can range from low micromolar to double-digit micromolar concentrations.[5][6]

Apoptosis (Annexin V/PI) Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol 3.2.1: Annexin V/PI Staining for Flow Cytometry

  • Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate at its predetermined IC₅₀ concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, including the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V-negative / PI-negative: Viable cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.

Principle: The amount of DNA in a cell is indicative of its phase in the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Quinolone derivatives have been reported to induce cell cycle arrest at the G2/M phase in cancer cells.[7][8]

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Fixation & Staining cluster_analysis Flow Cytometry & Analysis seed_cells Seed MCF-7 cells treat_compound Treat with compound (IC50) for 24-48h seed_cells->treat_compound harvest_cells Harvest and wash cells treat_compound->harvest_cells fix_cells Fix with cold 70% ethanol harvest_cells->fix_cells stain_pi Stain with PI/RNase solution fix_cells->stain_pi run_flow Acquire data on a flow cytometer stain_pi->run_flow analyze_histograms Analyze DNA content histograms run_flow->analyze_histograms quantify_phases Quantify percentage of cells in G0/G1, S, and G2/M analyze_histograms->quantify_phases

Protocol 3.3.1: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Seed MCF-7 cells and treat with the compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms using appropriate software. An accumulation of cells in the G2/M phase in treated samples compared to the control would indicate cell cycle arrest at this checkpoint.

In Vitro Antibacterial Assays

The antibacterial activity of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be quantified by determining its Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

Principle: This assay determines the potency of an antibacterial agent against a specific bacterial strain. A low MIC value indicates high potency.

Protocol 4.1.1: Broth Microdilution MIC Assay

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Expected MIC Values for Similar 6,7-difluoroquinolone Derivatives:

Bacterial StrainRepresentative MIC Range (µg/mL)
Staphylococcus aureus0.25 - 4
Escherichia coli≥0.125

In Vitro Mechanism of Action Studies

The primary antibacterial targets of quinolones are DNA gyrase and topoisomerase IV.[10] In vitro inhibition assays for these enzymes can confirm the mechanism of action of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Quinolone_MOA quinolone Ethyl 6,7-difluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate gyrase DNA Gyrase quinolone->gyrase Inhibition topoIV Topoisomerase IV quinolone->topoIV Inhibition dna_replication DNA Replication gyrase->dna_replication Enables bacterial_death Bacterial Cell Death gyrase->bacterial_death Inhibition leads to topoIV->dna_replication Enables topoIV->bacterial_death Inhibition leads to dna_replication->bacterial_death Blocked

In Vitro DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of the compound to inhibit the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.

Principle: DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV decatenates replicated chromosomes. The inhibition of these enzymes can be monitored by assessing the change in DNA topology using agarose gel electrophoresis.

Protocol 5.1.1: General Protocol for Topoisomerase Inhibition

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme (DNA gyrase or topoisomerase IV), its DNA substrate (relaxed or catenated DNA, respectively), ATP, and the appropriate reaction buffer.

  • Compound Addition: Add serial dilutions of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate to the reaction mixtures.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (usually 37°C).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of enzyme activity is observed as a decrease in the formation of the product (supercoiled or decatenated DNA). The IC₅₀ value can be determined by quantifying the band intensities.

Expected IC₅₀ Values for Similar Quinolone Derivatives:

EnzymeRepresentative IC₅₀ Range (µg/mL)
DNA Gyrase1.38 - 28.1
Topoisomerase IV1.42 - 19.1

References

  • Al-Trawneh, A. et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8694-8719. [Link]

  • El-Sayed, M. A. F. et al. (2022). Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. Molecules, 27(23), 8489. [Link]

  • Leong, C. O. et al. (2016). Flavokawain derivative FLS induced G2/M arrest and apoptosis on breast cancer MCF-7 cell line. Toxicology and applied pharmacology, 305, 124–135. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 751784, Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • Sava, M. et al. (2016). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules, 21(1), 133. [Link]

  • Sharma, P. C. et al. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371. [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Hoshino, K. et al. (1999). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 43(11), 2809–2812. [Link]

  • Ismail, M. M. F. et al. (2021). Synthesis, biological evaluation and molecular docking of new arylazo-pyrazole derivatives as cytotoxic agents and CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1167–1180. [Link]

  • Reddy, J. R. C. et al. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 654–658. [Link]

  • ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF-7 cell line. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values of Fluoroquinolone drugs. Retrieved from [Link]

  • ResearchGate. (2022, November 4). How can I prepare a stock solution from an antifungal powder of 500mg?. Retrieved from [Link]

  • Rojas-Bautista, H. et al. (2025). The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. Pharmaceuticals, 18(2), 194. [Link]

  • U.S. National Library of Medicine. (n.d.). Frontiers. Retrieved from [Link]

  • Zhang, Y. et al. (2017). Synthesis and biological evaluation of novel water-soluble 4-quinolone-3-carboxamide derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 138, 103-113. [Link]

  • Zhao, F. et al. (2015). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules, 20(5), 8493–8502. [Link]

  • Zhou, Y. et al. (2020). Synthesis and biological evaluation of novel pyrano[3,2-c]chromene derivatives as potential anticancer agents. Bioorganic Chemistry, 99, 103823. [Link]

  • Abdel-Aziz, M. et al. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Current Pharmaceutical Design, 17(35), 3879-3896. [Link]

  • Frontera. (n.d.). Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2019). Performance Standards for Antimicrobial Susceptibility Testing. 29th ed. CLSI supplement M100. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

Sources

Troubleshooting & Optimization

Navigating the Scale-Up of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in the synthesis of many fluoroquinolone antibiotics, presents a unique set of challenges that require careful consideration of reaction parameters, process safety, and purification strategies. This technical support center provides a comprehensive guide to troubleshoot common issues encountered during the transition from laboratory to pilot or production scale.

Understanding the Core Synthesis: The Gould-Jacobs Reaction

The most prevalent synthetic route to Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is the Gould-Jacobs reaction.[1][2] This multi-step process involves the initial condensation of 3,4-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, followed by a high-temperature thermal cyclization to yield the desired quinolone structure.[1][2][3]

While elegant in its conception, the Gould-Jacobs reaction is not without its complexities, particularly when handling larger quantities. The following sections will address specific challenges in a question-and-answer format, offering practical advice and field-proven insights.

Troubleshooting Guide & FAQs

Section 1: The Condensation Reaction - 3,4-Difluoroaniline and DEEM

Question 1: We are observing low yields and the formation of multiple byproducts during the initial condensation of 3,4-difluoroaniline and DEEM. What are the likely causes and how can we mitigate them?

Answer:

Low yields and byproduct formation in this step often stem from improper temperature control and suboptimal reaction conditions. The reaction is typically exothermic, and on a larger scale, inefficient heat removal can lead to localized "hot spots," promoting side reactions.

Causality and Mitigation:

  • Exotherm Control: The initial reaction between the aniline and DEEM can be vigorous. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[4][5]

    • Solution: Implement a controlled addition strategy. Add the DEEM portion-wise or via a dropping funnel to the solution of 3,4-difluoroaniline, allowing the temperature to be maintained within a specific range (typically 80-100°C). Ensure the reactor is equipped with an efficient cooling system.

  • Side Reactions: The primary byproduct is often the result of the aniline reacting with two molecules of DEEM. Other impurities can arise from the degradation of starting materials at elevated temperatures.

    • Solution: Strict stoichiometry control is crucial. Use a slight excess of the aniline to ensure complete consumption of the more expensive DEEM. Monitor the reaction progress using techniques like HPLC to determine the optimal reaction time and prevent the formation of further byproducts.

Section 2: The Thermal Cyclization - From Intermediate to Quinolone

Question 2: The thermal cyclization step is proving difficult to control. We are experiencing inconsistent yields and evidence of product degradation. What are the critical parameters for this step?

Answer:

The thermal cyclization is the most critical and challenging step in the Gould-Jacobs reaction, especially at scale. It requires high temperatures (typically 240-260°C) to drive the intramolecular ring closure.[2] The key to success lies in precise temperature control, selection of an appropriate heat transfer medium, and optimization of the reaction time.

Critical Parameters and Troubleshooting:

ParameterChallenge on Scale-UpTroubleshooting & Optimization
Temperature Inefficient and uneven heat transfer in large reactors can lead to localized overheating, causing product degradation (decarboxylation, charring) or incomplete reaction in cooler zones.[2][4]- Heat Transfer Fluid: Utilize a high-boiling, thermally stable heat transfer fluid (e.g., Dowtherm™ A, diphenyl ether) to ensure uniform heating.[6] - Agitation: Ensure robust and efficient agitation to promote heat distribution throughout the reaction mass. - Temperature Ramping: Implement a controlled temperature ramp-up to the target temperature to avoid thermal shock and runaway reactions.
Reaction Time Prolonged exposure to high temperatures can significantly increase the rate of byproduct formation and product degradation.[2]- In-Process Controls (IPCs): Regularly monitor the reaction progress by HPLC to determine the point of maximum product formation and minimal degradation. - Quenching: Once the optimal conversion is reached, cool the reaction mixture promptly to halt further reactions.
Solvent Choice High-boiling solvents are necessary to achieve the required reaction temperatures but can be difficult to remove during product isolation.[6][7]- Solvent Selection: While high-boiling solvents are standard, explore the possibility of using a lower-boiling solvent under pressure to achieve the desired temperature. However, this introduces additional engineering and safety considerations. - Solvent Removal: Plan for an efficient solvent removal step, such as vacuum distillation, during the work-up procedure.
Section 3: Product Isolation and Purification

Question 3: We are struggling with the purification of the final product. The crude material is often dark and difficult to crystallize, resulting in low purity.

Answer:

Purification of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate on a large scale requires a well-developed crystallization protocol. The dark color of the crude product is often due to thermal degradation products formed during the high-temperature cyclization.

Purification Strategy:

  • Initial Work-up: After the cyclization, the hot reaction mixture is typically cooled and the product precipitates. The choice of the quenching/precipitation solvent is critical.

    • Protocol: Slowly add the hot reaction mixture to a suitable anti-solvent (e.g., acetonitrile, ethanol) while stirring vigorously. This will help to precipitate the product while keeping some of the more soluble impurities in solution.[2]

  • Decolorization: If the crude product is highly colored, a decolorization step may be necessary.

    • Method: Dissolve the crude product in a suitable solvent and treat with activated carbon. Be aware that activated carbon can also adsorb some of the desired product, so the amount used should be optimized.

  • Recrystallization: This is the most effective method for achieving high purity.

    • Solvent System: A mixture of solvents is often required to achieve good recovery and purity. Common solvent systems include DMF/water, ethanol/water, or acetic acid/water. The ideal solvent system will dissolve the product at elevated temperatures and allow it to crystallize upon cooling, while impurities remain in the mother liquor.

    • Seeding: To ensure consistent crystal size and morphology, seeding the supersaturated solution with a small amount of pure product is highly recommended.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Step 1: Condensation

  • Charge a suitable reactor with 3,4-difluoroaniline (1.0 eq) and a high-boiling solvent (e.g., diphenyl ether).

  • Heat the mixture to 80-90°C with efficient stirring.

  • Slowly add diethyl ethoxymethylenemalonate (DEEM) (1.05 eq) to the reactor over a period of 1-2 hours, maintaining the temperature below 100°C.

  • After the addition is complete, continue to stir the mixture at 100-110°C for 1-2 hours.

  • Monitor the reaction progress by HPLC until the 3,4-difluoroaniline is consumed.

Step 2: Thermal Cyclization

  • Gradually heat the reaction mixture from Step 1 to 240-250°C.

  • Maintain this temperature for 2-4 hours, monitoring the formation of the product and the disappearance of the intermediate by HPLC.

  • Once the reaction is deemed complete, cool the mixture to 100-120°C.

Step 3: Isolation and Purification

  • Slowly add the hot reaction mixture to a pre-heated (60-70°C) anti-solvent such as acetonitrile.

  • Allow the mixture to cool to room temperature with stirring to facilitate precipitation.

  • Filter the solid product and wash with fresh, cold acetonitrile.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).

Visualizing the Process

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Reaction A 3,4-Difluoroaniline C Condensation Intermediate A->C Condensation (80-110°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate C->D Thermal Cyclization (240-260°C)

Caption: Key steps in the Gould-Jacobs synthesis of the target molecule.

Troubleshooting Decision Tree for Low Yield in Cyclization

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Q1 Is the reaction temperature consistently at 240-260°C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is there evidence of product degradation (dark color, byproducts in HPLC)? A1_Yes->Q2 Sol1 Improve heat transfer: - Check agitator speed. - Verify heat transfer fluid performance. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Optimize reaction time: - Conduct time-course study. - Quench reaction promptly. A2_Yes->Sol2 Q3 Is the intermediate fully consumed (checked by HPLC)? A2_No->Q3 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consult Process Chemistry Team A3_Yes->End Sol3 Increase reaction time or temperature slightly. Verify raw material quality. A3_No->Sol3 Sol3->End

Caption: A decision-making workflow for troubleshooting low yields in the cyclization step.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Clark, W. M., Lei, M. W., Kirichenko, E., Dickerson, K. Y., & Prytko, R. J. (2014). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. Chemical Engineering Education, 48(3), 164-170. [Link]

  • St-Jean, O. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Chemical Engineering Transactions, 99, 1-6. [Link]

  • Kumar, A., & Maurya, R. A. (2017). A solvent-free Jacobs–Gould reaction. Green Chemistry, 19(2), 406-410. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). The Gould-Jacobs reaction. Organic & Biomolecular Chemistry, 5(16), 2673–2681. [Link]

  • Al-Hiari, Y. M., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2824. [Link]

Sources

Technical Support Center: Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the handling, storage, and use of this critical synthetic intermediate.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and storage of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

1. What is Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate?

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 121873-01-6) is a key intermediate in the synthesis of fluoroquinolone antibiotics.[1] Its molecular structure, featuring a difluorinated quinolone core, is a crucial pharmacophore for targeting bacterial DNA gyrase and topoisomerase IV.[2]

Table 1: Chemical Properties of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

PropertyValueSource
Molecular Formula C₁₂H₉F₂NO₃[2]
Molecular Weight 253.20 g/mol [1]
Appearance White to pale yellow solid[3]
CAS Number 121873-01-6[1]

2. What are the recommended storage conditions for this compound?

This compound is known to be heat-sensitive. To ensure its stability and prevent degradation, it is imperative to store it under the following conditions:

  • Temperature: -20°C in a tightly sealed container.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation and reaction with atmospheric moisture.

  • Light: Protect from light to minimize the risk of photodegradation.

3. What are the known safety hazards associated with this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

4. What are the best solvents for dissolving this compound?

Based on available data and experience with similar quinolone derivatives, the solubility of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is limited in many common organic solvents.

  • Commonly used solvents for reactions: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally good solvents for this class of compounds.

  • Solvents for purification and analysis: Chloroform and methanol have been reported for use, though solubility is limited and may require sonication to achieve dissolution.[3]

  • Recrystallization: Ethanol is a suitable solvent for recrystallization.

Due to the limited solubility, it is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.

5. How should I prepare a stock solution?

Given the compound's heat sensitivity and limited solubility, the following protocol is recommended for preparing stock solutions:

Protocol 1: Preparation of a Stock Solution

  • Equilibration: Allow the container of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the solid in a clean, dry vial.

  • Solvent Addition: Add the desired solvent (e.g., DMSO or DMF) to the vial.

  • Dissolution: If the compound does not dissolve readily, sonicate the vial in a water bath at room temperature. Avoid excessive heating.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container. It is advisable to prepare fresh solutions for critical experiments or to qualify the stability of the solution under your storage conditions if it is to be used over an extended period.

II. Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments involving Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

A. Reaction Troubleshooting

1. Issue: Incomplete or sluggish N-alkylation/N-arylation reaction.

The nitrogen at the 1-position of the quinolone ring can be alkylated or arylated in the presence of a suitable electrophile and a base.

Diagram 1: General N-Alkylation Workflow

N_Alkylation_Workflow reagents Starting Material: Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate + Alkyl/Aryl Halide reaction Reaction Mixture reagents->reaction base Base (e.g., K₂CO₃, Cs₂CO₃, NaH) base->reaction solvent Solvent (e.g., DMF, DMSO, Acetonitrile) solvent->reaction heating Heating (if required) reaction->heating 1. Stirring workup Aqueous Work-up heating->workup 2. Monitoring (TLC) purification Purification (Chromatography/Recrystallization) workup->purification product N-Alkylated/N-Arylated Product purification->product

Caption: Workflow for a typical N-alkylation reaction.

  • Potential Cause 1: Inadequate Base Strength.

    • Explanation: The acidity of the N-H proton requires a sufficiently strong base for deprotonation.

    • Solution: If using a weaker base like potassium carbonate (K₂CO₃) results in a sluggish reaction, consider a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).[4] Exercise caution with NaH as it is highly reactive and requires an anhydrous solvent.

  • Potential Cause 2: Poor Solubility of Reactants.

    • Explanation: If the starting material or base is not fully dissolved, the reaction will be heterogeneous and slow.

    • Solution: Ensure your chosen solvent can dissolve all reactants. DMF or DMSO are often good choices for these reactions. Gentle heating may improve solubility, but monitor for potential degradation of the starting material.

  • Potential Cause 3: Steric Hindrance.

    • Explanation: A bulky alkylating or arylating agent can slow down the reaction.

    • Solution: Increase the reaction temperature and/or reaction time. A more reactive electrophile (e.g., iodide instead of chloride) may also be beneficial.

2. Issue: Formation of O-alkylated side product.

While N-alkylation is generally favored, O-alkylation at the 4-oxo position can sometimes occur.

  • Explanation: The enolate form of the 4-oxo group is nucleophilic and can compete with the deprotonated nitrogen for the electrophile.

  • Solution: The choice of base and solvent can influence the N/O selectivity. Aprotic polar solvents like DMF and DMSO generally favor N-alkylation.[4] Softer bases may also favor N-alkylation. If O-alkylation is a persistent issue, consider protecting the 4-oxo group, though this adds extra steps to the synthesis.

3. Issue: Hydrolysis of the ethyl ester during the reaction or work-up.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially under basic or acidic conditions.

Diagram 2: Ester Hydrolysis Side Reaction

Ester_Hydrolysis start Ethyl 6,7-difluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate product 6,7-difluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid start->product Hydrolysis conditions Aqueous Base (e.g., NaOH, K₂CO₃) or Aqueous Acid (e.g., HCl) conditions->product

Caption: Undesired hydrolysis of the ethyl ester.

  • Explanation: The presence of water in the reaction mixture, especially with a base and/or elevated temperatures, can lead to saponification of the ester.[5] Acidic conditions during work-up can also catalyze hydrolysis.

  • Solution:

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.

    • Mild Work-up: During the aqueous work-up, avoid strong acids or bases if the ester is desired in the final product. Use a saturated solution of a mild salt like ammonium chloride for quenching if possible.

    • Temperature Control: Perform the work-up at a lower temperature to reduce the rate of hydrolysis.

B. Purification Troubleshooting

1. Issue: Difficulty in purifying the product by silica gel chromatography.

  • Potential Cause 1: Inappropriate Solvent System.

    • Explanation: The polarity of the mobile phase may not be optimal for separating the desired product from impurities.

    • Solution:

      • TLC Analysis: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good starting point for this class of compounds is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

      • Gradient Elution: If there is a significant polarity difference between the product and impurities, a gradient elution from a less polar to a more polar solvent system can be effective. A common gradient is from 100% hexanes to a mixture of hexanes and ethyl acetate.

      • Alternative Solvents: If separation is still poor, consider adding a small amount of a third solvent, such as dichloromethane or methanol, to the mobile phase to fine-tune the polarity.

  • Potential Cause 2: Tailing of the compound on the silica gel.

    • Explanation: The acidic nature of silica gel can sometimes interact with basic functionalities in the molecule, leading to tailing.

    • Solution: Add a small amount (e.g., 0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia to the mobile phase to neutralize the acidic sites on the silica gel.

2. Issue: Product fails to crystallize during recrystallization.

  • Potential Cause 1: Inappropriate Solvent.

    • Explanation: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution:

      • Solvent Screening: Test the solubility of your crude product in small amounts of different solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and with heating.

      • Solvent Pair: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Potential Cause 2: Solution is too dilute.

    • Explanation: If too much solvent is used, the solution may not be saturated enough for crystals to form upon cooling.

    • Solution: Carefully evaporate some of the solvent to concentrate the solution and then attempt to cool it again.

  • Potential Cause 3: Lack of nucleation sites.

    • Explanation: Crystal growth requires an initial nucleation site.

    • Solution:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can act as nucleation sites.

      • Seed Crystal: If available, add a tiny crystal of the pure product to the cooled solution to induce crystallization.

By understanding the chemical properties of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and anticipating potential experimental challenges, researchers can handle and utilize this valuable intermediate with greater success and efficiency.

III. References

  • Wang, D.-C., Huang, X.-M., Liu, Y.-P., & Tang, C.-L. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2214. [Link]

  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, T., Shen, X., Wang, F., & Xu, W. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(7), 1135–1142. [Link]

  • Google Patents. (n.d.). Improved process for the preparation of ciprofloxacin and its acid addition salts. Retrieved from

  • Liu, Y., Zhao, Y., Liu, S., & Zhang, H. (2013). Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. Asian Journal of Chemistry, 25(11), 6277–6280.

  • Cognizance Journal of Multidisciplinary Studies. (2021). A Laboratory Manual for the Preparation of Chemical Reagents, Solutions and Special Indicators. Cognizance Journal of Multidisciplinary Studies, 1(12), 1-62.

  • Emmer, D., & Bolte, M. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 22(5), 3245–3257. [Link]

  • ACS Publications. (n.d.). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry. [Link]

  • MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • Zha, W., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules, 25(23), 5698. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2018). Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1263–1274. [Link]

  • MSU Chemistry. (n.d.). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. [Link]

  • ResearchGate. (n.d.). N- and O- alkylation of a quinolone fluorophore. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

  • StatPearls. (2023). Quinolones. NCBI Bookshelf. [Link]

  • Springer. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(1), 15-38. [Link]

  • ResearchGate. (n.d.). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]

  • MDPI. (n.d.). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. [Link]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. [Link]

  • MDPI. (n.d.). Ethylic Esters as Green Solvents for the Extraction of Intracellular Polyhydroxyalkanoates Produced by Mixed Microbial Culture. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Solubility of Things. (n.d.). Preparing Reagents and Solutions. [Link]

  • Walsh Medical Media. (2018). Safety Review of Quinolone and Fluoroquinolone Containing Medicinal Products: Global Regulatory Scenario and Way Forward. [Link]

  • Kasetsart University. (n.d.). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Produ. [Link]

  • Frontiers. (n.d.). Disproportionality analysis of quinolone safety in children using data from the FDA adverse event reporting system (FAERS). [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]

  • Google Patents. (n.d.). Process for the hydrolysis of quinolone carboxylic esters.

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • YouTube. (2020). Recrystallization. [Link]

  • ResearchGate. (n.d.). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. [Link]

  • PubMed. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. [Link]

  • PubChem. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Quinolone antibiotics. MedChemComm, 10(7), 1057-1070. [Link]

  • Frederick National Laboratory. (n.d.). Preparing Reagent Solutions. [Link]

  • ScienceDirect. (n.d.). STABILITY: PHYSICAL AND CHEMICAL. [Link]

  • Frontiers. (2023). Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. [Link]

  • YouTube. (2022). Recrystallization and Melting Point Analysis. [Link]

  • YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

  • PubMed. (n.d.). Stability of commonly used antibiotic solutions in an elastomeric infusion device. [Link]

  • Chemical Review and Letters. (n.d.). Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological acti. [Link]

Sources

Technical Support Center: Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This critical intermediate, a cornerstone in the synthesis of potent fluoroquinolone antibiotics such as Ciprofloxacin and Norfloxacin, is renowned for its utility. However, its synthesis and handling can present unique challenges leading to unexpected results.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower researchers to diagnose, resolve, and prevent common issues encountered during their work with this compound.

Troubleshooting Guide: Diagnosing Unexpected Experimental Outcomes

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Significantly Low Yield in the Gould-Jacobs Synthesis

Q: My synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate via the Gould-Jacobs reaction is resulting in yields below 40%. What are the primary causes and how can I optimize the reaction?

A: Low yield in the Gould-Jacobs reaction for this specific substrate is a common complaint. The issue typically stems from one of two critical stages: the initial condensation or the final thermal cyclization.[1]

Primary Causes & Solutions:

  • Incomplete Cyclization: The rate-limiting step is often the thermal intramolecular cyclization of the anilinomethylenemalonate intermediate. Insufficient temperature or reaction time will result in a crude product contaminated with this uncyclized intermediate.

    • Causality: The cyclization is an electrophilic aromatic substitution, which requires significant thermal energy to overcome the activation barrier, especially with the electron-withdrawing fluorine atoms deactivating the aromatic ring.

    • Solution: Ensure the cyclization is conducted in a high-boiling point solvent, such as Dowtherm A or diphenyl ether, at a temperature of 240-260 °C . Monitor the reaction by TLC until the intermediate spot has been completely consumed.

  • Side Reactions During Condensation: The initial reaction between 3,4-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM) should be performed under milder conditions before the high-temperature cyclization.

    • Causality: If the initial condensation is performed at too high a temperature, side products, including bis-adducts, can form.

    • Solution: Perform the condensation at a lower temperature (e.g., 100-130 °C) to form the intermediate. It is often beneficial to remove the ethanol byproduct in situ to drive the equilibrium towards the product before proceeding to the high-temperature cyclization step.

  • Reagent Quality: The reaction is sensitive to moisture.

    • Causality: Water can react with DEEM and hydrolyze the ester groups, reducing the availability of the active reagent.

    • Solution: Use freshly distilled 3,4-difluoroaniline and high-purity DEEM. Ensure all solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Workflow: Gould-Jacobs Reaction and Common Pitfalls

Reactants 3,4-Difluoroaniline + Diethyl Ethoxymethylenemalonate (DEEM) Condensation Condensation (100-130 °C) Reactants->Condensation Intermediate Intermediate: Ethyl 2-((3,4-difluoroanilino)methylene)malonate Condensation->Intermediate Cyclization Thermal Cyclization (240-260 °C) Intermediate->Cyclization Product Desired Product: Ethyl 6,7-difluoro-4-oxo-1,4-dihydro- quinoline-3-carboxylate Cyclization->Product Hydrolysis Hydrolysis (Moisture/Workup) Product->Hydrolysis Ester Lability SideProduct Side Product: 6,7-Difluoro-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid Hydrolysis->SideProduct Start Experiment Yields Unexpected Result CheckYield Is the yield < 50%? Start->CheckYield CheckPurity Is the product impure? (Check NMR/TLC) Start->CheckPurity CheckYield->CheckPurity No LowYieldCause Potential Causes: 1. Incomplete Cyclization 2. Low Reaction Temp 3. Wet Reagents CheckYield->LowYieldCause Yes ImpurityID Identify Impurity CheckPurity->ImpurityID Yes LowYieldSolution Solution: - Increase cyclization temp to 250°C - Use anhydrous conditions - Monitor by TLC LowYieldCause->LowYieldSolution AcidImpurity Is it the hydrolyzed acid? (No ester peaks in NMR) ImpurityID->AcidImpurity IntermediateImpurity Is it the uncyclized intermediate? ImpurityID->IntermediateImpurity AcidSolution Cause: Harsh workup (pH) Solution: Use neutral workup, purify by trituration. AcidImpurity->AcidSolution Yes IntermediateSolution Cause: Incomplete cyclization Solution: Re-subject crude to high temp or increase reaction time. IntermediateImpurity->IntermediateSolution Yes

Sources

Validation & Comparative

A Comparative Guide to Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its Role in the Fluoroquinolone Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a pivotal chemical intermediate, with established fluoroquinolone antibiotics. We will explore its structural significance, the mechanism of action it confers, and how modifications to its core structure dictate the antibacterial spectrum and potency of resulting therapeutic agents.

Introduction: The Fluoroquinolone Backbone

The fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents. Their therapeutic success is largely attributed to a core bicyclic structure known as the quinolone ring. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is not itself a therapeutic agent, but rather a high-value intermediate that serves as the foundational scaffold for numerous modern fluoroquinolones.[1] Its core structure, the 4-oxo-1,4-dihydroquinoline-3-carboxylate moiety, is the essential pharmacophore responsible for the class's potent inhibitory activity against key bacterial enzymes.[1] This guide will dissect the structural features of this precursor and compare them to clinically significant fluoroquinolones to illuminate the structure-activity relationships that drive antibiotic efficacy.

Structural Analysis: The Blueprint for Potency

The antibacterial power of a fluoroquinolone is dictated by the specific chemical groups attached to its core quinolone ring. The structure of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate provides the essential framework for antibacterial activity, while substitutions at key positions, primarily N-1 and C-7, define the ultimate potency, spectrum, and pharmacokinetic properties of the final drug molecule.

The strategic placement of two fluorine atoms at the C-6 and C-7 positions is a hallmark of many potent fluoroquinolones. The C-6 fluorine atom, in particular, is monumental for enhancing inhibitory activity against DNA gyrase.[2] The difluoro substitution pattern seen in the parent ester enhances lipophilicity, which can improve penetration across bacterial cell membranes and increase binding affinity to the target enzymes.[1]

Let's compare the core structure with two widely used fluoroquinolones, Ciprofloxacin and Levofloxacin:

  • Ciprofloxacin: Incorporates the 6-fluoroquinolone core. At the N-1 position, it features a cyclopropyl group, which significantly boosts antibacterial potency. At C-7, a piperazinyl group is introduced, which is crucial for its broad-spectrum activity, especially against Gram-negative bacteria.

  • Levofloxacin: Also a fluoroquinolone, it is the S-enantiomer of ofloxacin. It possesses a more complex tricyclic structure where a methyl group on the piperazinyl ring is fused back to the N-1 position, creating an oxazine ring. This modification enhances its activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[3]

G cluster_0 Core Intermediate cluster_1 Clinically Used Fluoroquinolones A Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Key Precursor) B Ciprofloxacin - N-1: Cyclopropyl group - C-7: Piperazinyl group A->B N-1 & C-7 Substitution C Levofloxacin - N-1/C-8: Fused Oxazine Ring - C-7: Methylpiperazinyl group A->C N-1 & C-7 Substitution & Cyclization

Caption: Structural evolution from the core intermediate to active fluoroquinolone drugs.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5][6] These enzymes are crucial for managing the topology of DNA during replication, transcription, and repair.

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.[7][8] This enzyme introduces negative supercoils into the bacterial DNA, a process vital for relieving the torsional stress that occurs during the unwinding of the DNA helix for replication.

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target.[7][8] This enzyme's primary role is to separate the interlinked daughter DNA chromosomes after a round of replication is complete.

By binding to the enzyme-DNA complex, fluoroquinolones stabilize it, which leads to a halt in the DNA replication fork's movement and the generation of double-strand DNA breaks.[4] This cascade of events ultimately triggers bacterial cell death. The 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold, present in our title compound, is the key pharmacophore that facilitates this interaction.

G cluster_0 Bacterial Cell A Fluoroquinolone (e.g., Ciprofloxacin) B DNA Gyrase & Topoisomerase IV A->B Inhibits C DNA Replication & Segregation B->C Essential for D DNA Strand Breaks B->D Stabilizes complex, leading to E Bacterial Cell Death D->E Induces

Caption: The bactericidal mechanism of action for fluoroquinolones.

Comparative Antibacterial Performance

While Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate itself has shown some efficacy against bacterial strains, its true value lies in the potent and diverse activities of the derivatives synthesized from it.[1][9] The table below presents typical Minimum Inhibitory Concentration (MIC) values for Ciprofloxacin and Levofloxacin against common pathogens. These values demonstrate how modifications to the core structure influence the antibacterial spectrum.

Bacterial Species Organism Type Ciprofloxacin MIC (µg/mL) Levofloxacin MIC (µg/mL)
Escherichia coliGram-Negative0.008 - 0.50.015 - 1
Pseudomonas aeruginosaGram-Negative0.12 - 40.25 - 8
Staphylococcus aureus (MSSA)Gram-Positive0.12 - 20.12 - 2
Streptococcus pneumoniaeGram-Positive0.5 - 40.5 - 2

Data Interpretation:

  • Ciprofloxacin generally exhibits very high potency against Gram-negative bacteria, including Pseudomonas aeruginosa.

  • Levofloxacin often shows enhanced activity against Gram-positive organisms like Streptococcus pneumoniae compared to Ciprofloxacin, making it a preferred choice for certain respiratory infections.[3] It is also highly effective against atypical pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The data presented above is generated using a standardized broth microdilution method. This protocol is a self-validating system for determining the antimicrobial susceptibility of a bacterial strain.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Stock solutions of antibiotic compounds (e.g., Ciprofloxacin, Levofloxacin) of known concentration.

  • Incubator (35°C ± 2°C)

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Antibiotic Dilution:

    • Add 100 µL of the antibiotic stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11.

    • Well 12 will contain no antibiotic and serve as the positive growth control.

  • Inoculation: Prepare a diluted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this inoculum to each well (wells 1-12).

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic (the first well from the left) that shows no visible growth.

Structure-Activity Relationships (SAR)

The development of potent fluoroquinolones is a clear demonstration of successful SAR studies. Modifications at different positions on the Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate core have predictable effects on biological activity.[10]

  • N-1 Position: Substitution with small alkyl or cycloalkyl groups (e.g., ethyl, cyclopropyl) is optimal for high potency.[2] The cyclopropyl group of ciprofloxacin is a classic example of a potency-enhancing substituent.

  • C-3 Carboxyl & C-4 Carbonyl: These groups are essential for binding to the DNA-gyrase complex and are generally considered immutable for maintaining antibacterial activity.[2]

  • C-6 Fluorine: The introduction of a fluorine atom at this position dramatically increases antibacterial potency compared to non-fluorinated quinolones like nalidixic acid.[11]

  • C-7 Position: This is the most versatile position for modification. The introduction of a piperazine ring (as in Ciprofloxacin) or similar nitrogen-containing heterocycles is critical for broad-spectrum activity, improved cell penetration, and potency against Gram-negative bacteria.[12]

SAR Core Core: Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate N-1 Position C-7 Position C-6 Position C-3/C-4 Positions N1_Effect Potency & Pharmacokinetics (e.g., Cyclopropyl) Core:n1->N1_Effect C7_Effect Antibacterial Spectrum (e.g., Piperazine) Core:c7->C7_Effect C6_Effect High Potency (Essential Fluorine) Core:c6->C6_Effect C34_Effect Essential for Activity (Binding to Enzyme) Core:c34->C34_Effect

Caption: Key structure-activity relationships in fluoroquinolone design.

Conclusion

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a cornerstone intermediate in medicinal chemistry, providing the essential structural framework for a multitude of life-saving fluoroquinolone antibiotics. While not an active drug, its core scaffold dictates the fundamental mechanism of action—the inhibition of bacterial DNA gyrase and topoisomerase IV. The comparative analysis with clinically successful drugs like Ciprofloxacin and Levofloxacin clearly demonstrates that strategic modifications to this core, particularly at the N-1 and C-7 positions, are the key to tailoring antibacterial spectrum and enhancing potency. Understanding these structure-activity relationships is paramount for drug development professionals aiming to design the next generation of fluoroquinolones capable of overcoming the persistent challenge of antibiotic resistance.

References

  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships of the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]

  • Mitscher, L. A. (2005). Bacterial topoisomerase inhibitors: quinolone and pyridone antibacterial agents. Chemical Reviews, 105(2), 559–592. [Link]

  • Zhang, G. F., Liu, X., Zhang, S., & Pan, B. (2021). Levofloxacin Versus Ciprofloxacin in the Treatment of Urinary Tract Infections: Evidence-Based Analysis. Frontiers in Pharmacology, 12, 639322. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]

  • Oreate AI. (2025). Understanding the Mechanism of Action of Fluoroquinolones. Retrieved from Oreate AI Blog. [Link]

  • ResearchGate. (n.d.). Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits.... Retrieved from [Link]

  • Dr.Oracle. (2025). What is the comparison between levofloxacin (fluoroquinolone antibiotic) and ciprofloxacin (fluoroquinolone antibiotic)?. Retrieved from [Link]

  • Chu, D. T. W., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1985). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 28(11), 1558–1564. [Link]

  • YouTube. (2023, May 12). Topic (36) Structure Activity Relationship of Quinolones. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolone scaffold, particularly the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, represents one of the most successful frameworks in antibacterial drug discovery. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate stands as a pivotal precursor in the synthesis of numerous potent second-generation fluoroquinolone antibiotics.[1][2][3] The strategic placement of fluorine atoms at the C-6 and C-7 positions dramatically enhances gyrase inhibition and cellular penetration, marking a significant leap from first-generation quinolones. This guide provides an in-depth comparative study of analogues derived from this core structure. We will explore the nuances of their synthesis, dissect their structure-activity relationships (SAR), and present comparative data on their biological performance, including antibacterial efficacy and cytotoxicity. The objective is to furnish researchers with a comprehensive technical resource that explains not only the "how" but also the "why" behind the design and evaluation of these critical therapeutic agents.

The Central Role of the Difluoroquinolone Scaffold

The journey of quinolone antibiotics began with nalidixic acid, but the introduction of a fluorine atom at the C-6 position revolutionized the class, giving rise to the highly potent fluoroquinolones.[3] The core compound of our study, Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is a key building block for many of these advanced therapeutic agents. Its structure contains the essential pharmacophore—the 4-carbonyl and 3-carboxylate groups—that is crucial for binding to bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication, thereby inducing bactericidal effects.[3][4]

The true power of this scaffold lies in its amenability to chemical modification at several key positions, allowing for the fine-tuning of its biological properties. By generating analogues, scientists can modulate the antibacterial spectrum, enhance potency, improve pharmacokinetic profiles, and even overcome emerging bacterial resistance.[4][5] This guide will systematically compare these analogues, providing a clear rationale for specific design choices.

Synthesis Strategy: The Gould-Jacobs Reaction

The cornerstone for constructing the 4-quinolone skeleton is the Gould-Jacobs reaction, a robust and versatile method first reported in 1939.[6][7] This reaction provides a direct pathway to the core scaffold and is highly adaptable for creating a diverse library of analogues.

Causality of the Experimental Choice: The Gould-Jacobs reaction is favored for its reliability and straightforward approach. It involves two primary steps:

  • Condensation: A substituted aniline (e.g., 3,4-difluoroaniline) undergoes a nucleophilic substitution reaction with an electrophilic alkene, typically diethyl ethoxymethylenemalonate (DEEM). This step forms a stable intermediate.[6][8]

  • Thermal Cyclization: The intermediate is heated to high temperatures (often >250°C), initiating an intramolecular cyclization. This high-energy step is necessary to overcome the activation barrier for the 6-electron ring-closing reaction, which forms the quinolone core.[6][8] The choice of a high-boiling point solvent like diphenyl ether or the use of microwave irradiation can facilitate this step, improving yields and reducing reaction times.[2][9]

Subsequent hydrolysis of the ethyl ester at the C-3 position yields the carboxylic acid, which is a critical feature for antibacterial activity. Further modifications, such as nucleophilic aromatic substitution at the C-7 position, can then be performed to introduce diverse functional groups.[10]

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Hydrolysis cluster_2 Step 3: Analogue Derivatization Aniline Substituted Aniline (e.g., 3,4-difluoroaniline) Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Nucleophilic Substitution DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclization Thermal Cyclization (High Temp / Microwave) Intermediate->Cyclization Heat Ester Ethyl 4-oxo-quinoline-3-carboxylate (Core Scaffold) Cyclization->Ester Hydrolysis Ester Hydrolysis (e.g., NaOH) Ester->Hydrolysis Acid 4-Quinolone-3-carboxylic Acid (Active Pharmacophore) Hydrolysis->Acid Derivatization Further Reactions (e.g., C-7 Substitution, N-1 Alkylation) Acid->Derivatization Analogues Diverse Quinolone Analogues Derivatization->Analogues

Caption: Generalized workflow for the synthesis of quinolone analogues via the Gould-Jacobs reaction.

Comparative Performance of Analogues: A Structure-Activity Relationship (SAR) Analysis

The biological activity of a quinolone analogue is exquisitely sensitive to the nature and position of its substituents. Understanding these relationships is fundamental to rational drug design.

SAR_Diagram Core N1 N-1: Potency & PK (Cyclopropyl, Ethyl, Aryl) N1->Core C6 C-6: Potency (Fluorine is key) C6->Core C7 C-7: Spectrum & Potency (Piperazine, Pyrrolidine) C7->Core C8 C-8: Activity (F, OMe, H) C8->Core COOH C-3/C-4: Essential for Gyrase Binding COOH->Core

Caption: Key modification sites on the 4-quinolone core influencing biological activity.

  • The C-3 Carboxylate and C-4 Carbonyl Groups: These are inviolable. This keto-carboxylic acid moiety is essential for chelating Mg2+ ions and binding to the active site of bacterial DNA gyrase and topoisomerase IV, forming a drug-enzyme-DNA ternary complex that stalls replication.[3]

  • The C-6 Fluoro Group: The introduction of a fluorine atom at this position is a hallmark of modern fluoroquinolones. This modification dramatically increases the potency of the compound, primarily by enhancing its inhibition of DNA gyrase.[3]

  • The N-1 Substituent: The group at the N-1 position significantly influences antibacterial potency and pharmacokinetic properties. Small alkyl groups like ethyl or cyclopropyl are common. The cyclopropyl group, found in Ciprofloxacin, is particularly effective at enhancing overall activity.[1] Aryl substituents at this position have also been shown to yield potent compounds.[11]

  • The C-7 Substituent: This is arguably the most critical position for modulating the drug's properties. Large, basic nitrogen-containing heterocycles (e.g., piperazine, pyrrolidine) are typically installed here.[5][11] This substituent directly impacts:

    • Antibacterial Spectrum: The nature of the C-7 ring affects activity against Gram-positive vs. Gram-negative bacteria.[12]

    • Potency: Different substituents can enhance or decrease the Minimum Inhibitory Concentration (MIC).

    • Pharmacokinetics: The C-7 group influences absorption, distribution, metabolism, and excretion (ADME).

  • The C-8 Substituent: A halogen (like fluorine) or a methoxy group at C-8 can further enhance antibacterial activity and modulate the compound's properties.[1][11]

Comparative Antibacterial Efficacy

The ultimate measure of an antibacterial agent's performance is its ability to inhibit microbial growth, quantified by the Minimum Inhibitory Concentration (MIC). The table below synthesizes representative data for well-known fluoroquinolones, which are all analogues of the core scaffold, to illustrate the impact of substitutions.

Compound (Key Substituents)S. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)Key Features & Rationale
Norfloxacin (N-1: Ethyl, C-7: Piperazinyl)0.25 - 2.0≤0.06 - 0.25A foundational fluoroquinolone. The C-7 piperazine provides good Gram-negative activity.[13]
Ciprofloxacin (N-1: Cyclopropyl, C-7: Piperazinyl)0.12 - 1.0≤0.015 - 0.12The N-1 cyclopropyl group significantly enhances potency against Gram-negative bacteria compared to Norfloxacin.[12][13]
Levofloxacin (N-1: Methyl, C-7: Methylpiperazinyl, C-8: Fused Ring)0.25 - 1.0≤0.06 - 0.25A third-generation agent with a modified C-7 ring and a tricyclic structure, providing broad-spectrum activity.[12]
Analogue 8a (N-1: Ethyl, C-7: Hexanoic Amide)3.9>100This research compound shows that replacing the C-7 heterocycle with a fatty amide chain can yield high potency against specific Gram-positive strains like S. aureus but lose Gram-negative activity.[10]

Note: MIC values are ranges compiled from various studies and can vary based on specific strains and testing conditions.

Cytotoxicity and Emerging Applications

While potent antibacterial activity is the primary goal, a successful drug must be selective, killing bacteria without harming host cells. Therefore, evaluating the cytotoxicity of new analogues against mammalian cell lines is a critical, self-validating step in the development process.[5] Interestingly, the very mechanism that makes fluoroquinolones effective against bacteria—topoisomerase inhibition—has led to their investigation as anticancer agents, as they can also inhibit human topoisomerase II.[14][15]

The key is selective toxicity . An ideal antibacterial should have a very high IC50 (concentration causing 50% cell death) against human cells and a very low MIC against bacteria. Conversely, an anticancer candidate would need a low IC50 against cancer cells and, ideally, a higher IC50 against normal human cells.[14][16]

CompoundCell Line (Type)IC50 (µM)Implication
Ciprofloxacin Analogue A12 BEAS-2B (Normal Lung)2.38Exhibits significant cytotoxicity against normal cells, likely due to Topoisomerase IIα inhibition, making it a less desirable antibacterial.[16]
Ciprofloxacin Analogue A36 BEAS-2B (Normal Lung)>100Shows high selectivity, with potent activity against cancer cells (IC50 1.76-13.0 µM) but minimal impact on normal cells, making it a promising anticancer lead.[16]
Various Commercial FQs Human Corneal Epithelial CellsVariableCytotoxicity in ophthalmic solutions is often linked to preservatives like benzalkonium chloride (BAC) rather than the active fluoroquinolone itself, highlighting the importance of formulation.[17]

Essential Experimental Protocols

Trustworthy data is built on robust and well-controlled experimental design. The following protocols are foundational for the synthesis and evaluation of quinolone analogues.

Protocol: General Synthesis of a C-7 Substituted Analogue

This protocol describes the synthesis of the quinolone core via the Gould-Jacobs reaction, followed by a standard C-7 substitution.

Part A: Synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 3,4-difluoroaniline and 1.1 equivalents of diethyl ethoxymethylenemalonate (DEEM) in a high-boiling point solvent (e.g., diphenyl ether).

  • Condensation: Heat the mixture to 130-150°C for 1-2 hours. This allows for the initial condensation and elimination of ethanol. Monitor the reaction by TLC to confirm the consumption of the aniline.

  • Cyclization: Increase the temperature to 240-260°C and maintain for 30-60 minutes. The solution will typically darken as the intramolecular cyclization occurs.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates. Add a non-polar solvent like hexane to facilitate further precipitation. Filter the solid product, wash with cold ethanol and then hexane, and dry under vacuum.

    • Causality Check: The high temperature is critical for the cyclization step. Insufficient heat will result in a low yield of the desired quinolone core. The precipitation and washing steps are designed to remove the high-boiling solvent and any unreacted starting materials.

Part B: C-7 Substitution with Piperazine

  • Reaction Setup: Suspend the ethyl ester product from Part A (1.0 eq) and an excess of anhydrous piperazine (3-4 eq) in a suitable solvent like pyridine or DMSO.

  • Nucleophilic Substitution: Heat the mixture to 80-120°C for 4-12 hours. The piperazine acts as both the nucleophile and the base.

  • Workup: After cooling, pour the reaction mixture into ice water. The product will precipitate. Filter the solid, wash thoroughly with water to remove excess piperazine and solvent, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure C-7 substituted analogue.

    • Self-Validation: The success of the reaction should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the incorporation of the piperazine moiety and the loss of the C-7 fluorine.

Protocol: MIC Determination by Broth Microdilution

This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines and is a self-validating system for determining antibacterial potency.[18][19]

  • Preparation of Stock Solution: Dissolve the synthesized quinolone analogue in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension from fresh colonies and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB so that the final concentration in each well will be 5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls (Critical for Self-Validation):

    • Growth Control: A well containing only broth and the bacterial inoculum (no drug). This well must show turbidity for the test to be valid.

    • Sterility Control: A well containing only sterile broth (no bacteria or drug). This well must remain clear.

    • Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin) to ensure the bacterial strain is susceptible as expected.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[18]

Conclusion and Future Perspectives

The Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is a testament to the power of medicinal chemistry. Through systematic structural modifications, guided by the principles of structure-activity relationships, this core molecule has given rise to a multitude of life-saving antibiotics. The comparative analysis reveals that small changes, particularly at the N-1 and C-7 positions, can profoundly alter potency, spectrum, and selectivity.

The future of research in this field is twofold. First, with the rising threat of antibiotic resistance, there is an urgent need to design novel analogues that can evade bacterial defense mechanisms or that possess dual-targeting capabilities to slow the emergence of resistant mutants.[4] Second, the inherent ability of this scaffold to interact with topoisomerases has opened exciting new avenues in oncology and virology.[3][14] By continuing to apply the rigorous synthesis and evaluation protocols outlined in this guide, researchers can unlock the full potential of this remarkable chemical framework for the next generation of therapeutics.

References

  • PubChem. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Al-Hiari, Y. M., et al. (2022). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. MDPI. [Link]

  • Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]

  • Drlica-Cirz, M., et al. (2015). Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. Antimicrobial Agents and Chemotherapy. [Link]

  • Chu, D. T., et al. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry. [Link]

  • Stalinska, J., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E. [Link]

  • Ishii, Y., Ohno, A., & Yamaguchi, K. (1994). [In vitro antibacterial activities of broad spectrum quinolones against clinical bacterial isolates]. Japanese Journal of Antibiotics. [Link]

  • Povarov, L. S., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. ResearchGate. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]

  • Aljohani, A. M. (2023). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Taylor & Francis Online. [Link]

  • Reddy, J. R. C., et al. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Povarov, L. S., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • Smaill, J. B., et al. (2000). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry. [Link]

  • Ayaki, M., et al. (2010). Comparison of fluoroquinolones: Cytotoxicity on human corneal epithelial cells. Journal of Ocular Pharmacology and Therapeutics. [Link]

  • Sharma, P. C., et al. (2017). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. RSC Medicinal Chemistry. [Link]

  • Chin, N. X., & Neu, H. C. (1987). In vitro activities of the quinolone antimicrobial agents A-56619 and A-56620. Antimicrobial Agents and Chemotherapy. [Link]

  • Sharma, A., et al. (2014). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

  • Braconi, N., et al. (n.d.). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug. FLORE. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

  • Kim, J. S., et al. (2007). An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro-[6][20]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.